Technical Documentation Center

7-Fluoro-2-methylquinoline-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Fluoro-2-methylquinoline-4-carboxylic acid
  • CAS: 915923-73-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7-Fluoro-2-methylquinoline-4-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Foreword The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its unique ele...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its unique electronic and structural properties make it a privileged pharmacophore. The introduction of a fluorine atom and a carboxylic acid moiety, as seen in 7-Fluoro-2-methylquinoline-4-carboxylic acid, can significantly modulate the physicochemical and biological properties of the parent quinoline molecule. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-Fluoro-2-methylquinoline-4-carboxylic acid, underpinned by established scientific principles and experimental insights.

Chemical Identity and Physicochemical Properties

7-Fluoro-2-methylquinoline-4-carboxylic acid is a solid, light grey powder.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₈FNO₂[1]
Molecular Weight 205.19 g/mol [1]
InChI Key KPNZFNKTKZNKKS-UHFFFAOYSA-N[1]
Canonical SMILES CC1=NC2=C(C=C(F)C=C2)C(=C1)C(=O)O
Physical Form Solid, Light grey powder[1]
Storage Class 11 - Combustible Solids[2]

A discrepancy in the empirical formula has been noted from one supplier, but the InChI and SMILES strings confirm the correct structure.[3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the carboxylic acid proton. The protons on the quinoline ring will exhibit complex splitting patterns due to spin-spin coupling, further influenced by the fluorine atom. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR: The carbon NMR spectrum will display signals for all eleven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will resonate at a characteristic downfield position (typically >165 ppm). The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretching absorption between 1710 and 1760 cm⁻¹.[4] For dimeric carboxylic acids, the C=O stretch is typically observed around 1710 cm⁻¹.[4] Additional bands corresponding to C-F stretching and the quinoline ring vibrations would also be present.

Mass Spectrometry (MS)

Mass spectrometry of quinoline-4-carboxylic acids typically shows a prominent molecular ion peak. The fragmentation pattern is often characterized by the loss of the carboxylic acid group as CO₂ (44 Da) or COOH (45 Da).[5] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Synthesis of 7-Fluoro-2-methylquinoline-4-carboxylic acid

The synthesis of quinoline-4-carboxylic acids is well-established, with the Doebner and Pfitzinger reactions being the most prominent methods.[5] These reactions offer versatile routes to a wide range of substituted quinoline derivatives.

The Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[6] For the synthesis of 7-Fluoro-2-methylquinoline-4-carboxylic acid, the logical precursors would be 3-fluoroaniline, acetaldehyde, and pyruvic acid.

Experimental Protocol: General Doebner Reaction

  • Rationale: This one-pot reaction is an efficient method for constructing the quinoline-4-carboxylic acid scaffold. The choice of solvent and catalyst can influence the reaction rate and yield.

  • Procedure:

    • Dissolve the aniline derivative (e.g., 3-fluoroaniline) in a suitable solvent, such as ethanol or acetic acid.

    • Add the aldehyde (e.g., acetaldehyde) and pyruvic acid to the solution.

    • The reaction can be performed with or without a catalyst. Lewis acids are often used to improve yields.[6]

    • Heat the reaction mixture under reflux for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

    • Purify the crude product by recrystallization.

Caption: Doebner reaction workflow for the synthesis of 7-Fluoro-2-methylquinoline-4-carboxylic acid.

The Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[7] This reaction is another powerful tool for the synthesis of quinoline-4-carboxylic acids.[8] To synthesize the target molecule via this route, 5-fluoroisatin and acetone would be the required starting materials.

Experimental Protocol: General Pfitzinger Reaction

  • Procedure:

    • Dissolve the isatin derivative (e.g., 5-fluoroisatin) in an aqueous or alcoholic solution of a strong base, such as potassium hydroxide.

    • Add the carbonyl compound (e.g., acetone) to the reaction mixture.

    • Heat the mixture under reflux for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

    • Collect the solid product by filtration and purify by recrystallization.

Caption: Pfitzinger reaction workflow for the synthesis of 7-Fluoro-2-methylquinoline-4-carboxylic acid.

Reactivity and Potential Applications

The chemical reactivity of 7-Fluoro-2-methylquinoline-4-carboxylic acid is dictated by its constituent functional groups: the quinoline ring, the carboxylic acid, the methyl group, and the fluorine atom.

  • Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations, such as esterification, amidation, and reduction to the corresponding alcohol. These derivatizations are crucial for modulating the compound's pharmacokinetic properties in drug design.

  • Quinoline Ring: The quinoline nucleus is an electron-deficient aromatic system, which can undergo nucleophilic aromatic substitution reactions. The fluorine atom at the 7-position can potentially be displaced by strong nucleophiles under certain conditions.

  • Methyl Group: The methyl group at the 2-position can be a site for oxidation or condensation reactions.

The quinoline-4-carboxylic acid scaffold is a well-known pharmacophore with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[5] The presence of the fluorine atom in 7-Fluoro-2-methylquinoline-4-carboxylic acid is of particular interest, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

Potential applications for this compound and its derivatives could be in the development of:

  • Novel Antibacterial Agents: Fluoroquinolones are a major class of antibiotics.

  • Anticancer Therapeutics: Many quinoline derivatives have shown potent anticancer activity.

  • Anti-inflammatory Drugs: The quinoline core is present in several anti-inflammatory agents.

  • Histone Deacetylase (HDAC) Inhibitors: 2-Phenylquinoline-4-carboxylic acid derivatives have been investigated as HDAC inhibitors for cancer therapy.

Safety and Handling

As a combustible solid, 7-Fluoro-2-methylquinoline-4-carboxylic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[2] For related compounds, hazards such as skin and eye irritation have been reported. It is prudent to treat this compound with similar precautions.

Conclusion

7-Fluoro-2-methylquinoline-4-carboxylic acid is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its synthesis can be achieved through well-established methods like the Doebner and Pfitzinger reactions. The presence of the fluorine atom and the carboxylic acid group provides ample opportunities for chemical modification to optimize its biological activity. Further research into the synthesis of its derivatives and evaluation of their pharmacological properties is warranted to fully explore the potential of this promising scaffold.

References

  • Bhatt, J. J., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Li, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 929307.
  • MDPI. (2019).
  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14195–14210.
  • Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 586-588). Cambridge University Press.
  • Al-Ostoot, F. H., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(12), 4761.
  • Al-Salahi, R., et al. (2020).
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.

Sources

Exploratory

7-Fluoro-2-methylquinoline-4-carboxylic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 7-Fluoro-2-methylquinoline-4-carboxylic Acid Introduction: The Analytical Imperative In the landscape of pharmaceutical research and development, the unambiguou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 7-Fluoro-2-methylquinoline-4-carboxylic Acid

Introduction: The Analytical Imperative

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress, safety, and intellectual property. 7-Fluoro-2-methylquinoline-4-carboxylic acid represents a class of compounds—substituted quinolines—that are of significant interest due to their prevalence in bioactive molecules and therapeutic agents. The presence of a fluorine atom, a methyl group, and a carboxylic acid moiety on the quinoline core presents a unique analytical challenge. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this molecule, moving from logical synthesis to definitive spectroscopic confirmation. Our approach is not merely a sequence of steps but a self-validating workflow where each piece of data corroborates the next, ensuring the highest degree of scientific integrity.

Chapter 1: The Synthetic Blueprint - A Logic-Based Approach to Synthesis

The first step in elucidating a structure is understanding its most probable synthetic origin. The substitution pattern of the target molecule—a carboxylic acid at the 4-position and substituents on the benzenoid ring—strongly suggests two primary synthetic routes: the Doebner Reaction or the Pfitzinger Reaction.

For this molecule, the Pfitzinger reaction offers a highly efficient and regioselective pathway. This method involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, under basic conditions, to yield a quinoline-4-carboxylic acid.[1]

Causality of Choice: The Pfitzinger reaction is selected for its directness. To achieve the desired 7-fluoro substitution, the reaction commences with 5-fluoro-1H-indole-2,3-dione (5-fluoroisatin). To install the 2-methyl group, acetone is chosen as the α-methylene carbonyl partner. This specific combination of reactants is logically predisposed to yield the target structure and only the target structure, minimizing isomeric impurities that could complicate subsequent analysis.

Elucidation_Workflow cluster_MS Mass Analysis cluster_FTIR Functional Group Analysis cluster_NMR Structural Mapping Start Purified Synthetic Product MS Mass Spectrometry (MS) Start->MS FTIR FTIR Spectroscopy Start->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Formula Determine Molecular Formula (e.g., C₁₁H₈FNO₂) MS->Formula FuncGroups Identify Functional Groups (-COOH, C=C, C-F) FTIR->FuncGroups Connectivity Map Atom Connectivity (Proton/Carbon Skeleton) NMR->Connectivity Confirmation Final Structure Confirmed Formula->Confirmation FuncGroups->Confirmation Connectivity->Confirmation

Sources

Foundational

Unlocking the Therapeutic Potential of 7-Fluoro-2-methylquinoline-4-carboxylic acid: A Technical Guide to Target Identification and Validation

For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of 7-Fluoro-2-methylquinoline-4-ca...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of 7-Fluoro-2-methylquinoline-4-carboxylic acid. Moving beyond a mere list of possibilities, this document synthesizes the known biological activities of the broader quinoline-4-carboxylic acid class to illuminate high-probability targets for this specific fluorinated derivative. We will delve into the mechanistic rationale behind these potential targets and provide detailed, field-proven experimental workflows for their validation.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and bioactive molecules.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3] The introduction of a fluorine atom at the 7-position and a methyl group at the 2-position of the quinoline-4-carboxylic acid core can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic index and target engagement. This guide will, therefore, focus on the most promising therapeutic avenues for 7-Fluoro-2-methylquinoline-4-carboxylic acid, grounded in the established pharmacology of its chemical relatives.

Part 1: High-Priority Potential Therapeutic Targets

Based on extensive research into the quinoline-4-carboxylic acid class, we have identified several high-priority potential therapeutic targets for 7-Fluoro-2-methylquinoline-4-carboxylic acid. The following sections detail the rationale for each target and outline the key signaling pathways involved.

Sirtuin 3 (SIRT3): A Mitochondrial Gatekeeper in Cancer Metabolism

Rationale: Recent studies have identified 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as potent and selective inhibitors of SIRT3, a critical NAD+-dependent deacetylase located in the mitochondria.[4][5] These inhibitors have shown significant anticancer activity, particularly in leukemic cell lines.[4][5] SIRT3 plays a crucial role in regulating mitochondrial function and cellular metabolism. Its overexpression in certain cancers is linked to metabolic reprogramming, promoting cell proliferation and survival. Therefore, inhibiting SIRT3 presents a compelling therapeutic strategy.

Signaling Pathway:

SIRT3_Pathway 7-Fluoro-2-methylquinoline-4-carboxylic_acid 7-Fluoro-2-methylquinoline- 4-carboxylic acid SIRT3 SIRT3 7-Fluoro-2-methylquinoline-4-carboxylic_acid->SIRT3 Inhibition Mitochondrial_Proteins Mitochondrial Proteins (e.g., SOD2, IDH2) SIRT3->Mitochondrial_Proteins Deacetylation Acetylation Increased Acetylation Mitochondrial_Proteins->Acetylation ROS Increased ROS Acetylation->ROS Metabolic_Stress Metabolic Stress Acetylation->Metabolic_Stress Apoptosis Apoptosis ROS->Apoptosis Metabolic_Stress->Apoptosis

Caption: Inhibition of SIRT3 by 7-Fluoro-2-methylquinoline-4-carboxylic acid.

Histone Deacetylases (HDACs): Epigenetic Modulators in Oncology

Rationale: The 2-phenylquinoline-4-carboxylic acid scaffold has been successfully exploited to develop inhibitors of histone deacetylases (HDACs), with some derivatives showing promising selectivity for HDAC3.[6] HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[6] Dysregulation of HDAC activity is a hallmark of many cancers, making them a validated therapeutic target.[6] The structural similarities suggest that 7-Fluoro-2-methylquinoline-4-carboxylic acid could also function as an HDAC inhibitor.

Signaling Pathway:

HDAC_Pathway Compound 7-Fluoro-2-methylquinoline- 4-carboxylic acid HDAC HDACs (e.g., HDAC3) Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Hyperacetylation Histone Hyperacetylation Histones->Hyperacetylation Chromatin Chromatin Relaxation Hyperacetylation->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of HDAC inhibition leading to anticancer effects.

Human Topoisomerase IIα (hTopoIIα): A Target in DNA Replication

Rationale: Research on amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives has pointed towards their potential as anticancer agents that target human topoisomerase IIα (hTopoIIα).[7] Molecular docking studies suggest that these compounds may inhibit the ATPase domain of hTopoIIα, an essential enzyme for managing DNA topology during replication and transcription.[7] Inhibition of hTopoIIα leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.

Signaling Pathway:

TopoIIa_Pathway Compound 7-Fluoro-2-methylquinoline- 4-carboxylic acid hTopoIIa hTopoIIα ATPase Domain Compound->hTopoIIa Inhibition ATP_Binding ATP Binding hTopoIIa->ATP_Binding DNA_Cleavage Inhibition of DNA Double-Strand Breakage and Re-ligation hTopoIIa->DNA_Cleavage DNA_Damage DNA Damage Accumulation DNA_Cleavage->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Inhibition of hTopoIIα by targeting the ATPase domain.

Part 2: Experimental Workflows for Target Validation

The following section provides detailed, step-by-step methodologies for validating the engagement of 7-Fluoro-2-methylquinoline-4-carboxylic acid with its potential therapeutic targets.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful technique to assess target engagement in a cellular context. The binding of a ligand to its target protein often increases the protein's thermal stability. By heating cell lysates to various temperatures, one can quantify the amount of soluble protein remaining. A shift in the melting curve of a protein in the presence of a compound indicates direct binding.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture the selected cancer cell line (e.g., MCF-7 for HDACs, THP-1 for SIRT3) to 80-90% confluency.

    • Treat the cells with varying concentrations of 7-Fluoro-2-methylquinoline-4-carboxylic acid and a vehicle control for a predetermined time.

  • Cell Lysis and Heating:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Protein Quantification:

    • Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the protein levels using Western blotting or mass spectrometry for the target of interest (SIRT3, HDAC3, or hTopoIIα).

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the fraction of soluble protein as a function of temperature to generate melting curves.

    • A rightward shift in the melting curve in the presence of the compound indicates target engagement.

Workflow Diagram:

CETSA_Workflow Cell_Culture 1. Cell Culture & Treatment (Compound vs. Vehicle) Lysis 2. Cell Lysis Cell_Culture->Lysis Heating 3. Heat Treatment (Temperature Gradient) Lysis->Heating Centrifugation 4. Separate Soluble & Aggregated Proteins Heating->Centrifugation Analysis 5. Protein Analysis (Western Blot / MS) Centrifugation->Analysis Data 6. Data Analysis (Melting Curve Shift) Analysis->Data

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

In Vitro Enzymatic Assays

Principle: To quantify the inhibitory potency of 7-Fluoro-2-methylquinoline-4-carboxylic acid against its potential enzyme targets, in vitro enzymatic assays are essential. These assays measure the activity of the purified enzyme in the presence of varying concentrations of the inhibitor.

Experimental Protocols:

  • SIRT3 and HDAC Inhibition Assay (Fluorometric):

    • Add recombinant human SIRT3 or HDAC3 enzyme to a 96-well plate.

    • Add a fluorogenic acetylated peptide substrate and varying concentrations of 7-Fluoro-2-methylquinoline-4-carboxylic acid.

    • Incubate at 37°C for a specified time.

    • Add a developer solution that releases a fluorophore from the deacetylated substrate.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • hTopoIIα Inhibition Assay (DNA Relaxation):

    • Incubate supercoiled plasmid DNA with purified human topoisomerase IIα in the presence of ATP and varying concentrations of the compound.

    • The enzyme will relax the supercoiled DNA into its circular form.

    • Stop the reaction and separate the different DNA topoisomers (supercoiled and relaxed) using agarose gel electrophoresis.

    • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).

    • Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Data Presentation:

Target EnzymeAssay TypeEndpointExpected Outcome with 7-Fluoro-2-methylquinoline-4-carboxylic acid
SIRT3FluorometricIC50Concentration-dependent decrease in fluorescence
HDAC3FluorometricIC50Concentration-dependent decrease in fluorescence
hTopoIIαDNA RelaxationIC50Concentration-dependent inhibition of DNA relaxation
Cellular Assays for Downstream Effects

Principle: To confirm that target engagement translates into a biological effect within the cell, assays that measure the downstream consequences of target inhibition are crucial.

Experimental Protocols:

  • Western Blotting for Acetylation Status:

    • Treat cells with 7-Fluoro-2-methylquinoline-4-carboxylic acid.

    • Lyse the cells and perform Western blotting using antibodies specific for acetylated forms of known SIRT3 or HDAC substrates (e.g., acetylated-p53, acetylated-tubulin, or specific acetylated histone marks).

    • An increase in the acetylation of these substrates would confirm target inhibition in the cellular context.

  • Cell Cycle Analysis by Flow Cytometry:

    • Treat cancer cells with the compound for 24-48 hours.

    • Fix the cells and stain their DNA with a fluorescent dye (e.g., propidium iodide).

    • Analyze the DNA content of individual cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

    • Inhibition of targets like HDACs and topoisomerases often leads to cell cycle arrest at specific checkpoints.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cells with the compound.

    • Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a viability dye).

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

    • An increase in the Annexin V-positive population indicates the induction of apoptosis.

Conclusion and Future Directions

The quinoline-4-carboxylic acid scaffold is a rich source of biologically active compounds with significant therapeutic potential. Based on the established activities of this chemical class, 7-Fluoro-2-methylquinoline-4-carboxylic acid is a promising candidate for development as an inhibitor of SIRT3, HDACs, or hTopoIIα, primarily for oncological indications. The experimental workflows detailed in this guide provide a robust framework for the systematic identification and validation of its precise molecular targets.

Future research should focus on a comprehensive screening of 7-Fluoro-2-methylquinoline-4-carboxylic acid against a broader panel of kinases and epigenetic modifiers to fully elucidate its target profile. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogs, will be crucial for optimizing potency and selectivity. Ultimately, successful preclinical validation will pave the way for advancing this promising compound into further stages of drug development.

References

  • Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Hui, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 864687. [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 930420. [Link]

  • El-Sayed, M. A. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(15), 4995. [Link]

  • Oda, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12345–12354. [Link]

  • Kumar, A., et al. (2016). Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives: MWI synthesis, cytotoxic activity, apoptotic DNA fragmentation and molecular docking studies. Medicinal Chemistry Research, 25(10), 2239-2254. [Link]

  • Oehlschlaeger, P., et al. (1937). U.S. Patent No. 2,082,358. Washington, DC: U.S.
  • Wang, Y., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 22(11), 1979. [Link]

  • Geronikaki, A., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(19), 6265. [Link]

  • PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. Retrieved January 26, 2026, from [Link]

  • El-Damasy, A. K., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(21), 7434. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Hui, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 864687. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 7-Fluoro-2-methylquinoline-4-carboxylic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of 7-Fluoro-2-methylquinoline-4-carboxylic acid, a key heterocyclic building block with significant potential in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 7-Fluoro-2-methylquinoline-4-carboxylic acid, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. We will explore its commercial availability, physicochemical properties, established synthetic routes, and burgeoning applications, offering a critical resource for its strategic use in research and development.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability, binding affinity, and bioavailability. 7-Fluoro-2-methylquinoline-4-carboxylic acid, with its strategic placement of a fluorine atom, a methyl group, and a carboxylic acid handle, represents a versatile platform for the development of novel therapeutic agents and functional materials.

Commercial Availability and Procurement

7-Fluoro-2-methylquinoline-4-carboxylic acid is available from several chemical suppliers, primarily catering to the research and development market. It is typically supplied as a solid, with purities suitable for laboratory synthesis and early-stage screening.

SupplierProduct NumberCAS NumberPurityPack SizePrice (USD)
Sigma-AldrichCBR0188036926-77-5Not specified1 g$114.00
CymitQuimica10-F308396915923-73-8*95.0%1 g€152.00
5 g€528.00

*Note: The CAS number provided by CymitQuimica may correspond to an isomeric form. Researchers should verify the structure and purity upon receipt.

Sigma-Aldrich offers this compound as part of its "AldrichCPR" (Chemicals for Pre-clinical Research) collection, indicating its intended use in early discovery phases. They note that analytical data is not routinely collected for this product, and the buyer is responsible for confirming its identity and purity.

Physicochemical and Safety Data

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₁H₈FNO₂
Molecular Weight 205.19 g/mol Inferred
Appearance Solid, light grey powder[1]
InChI Key KPNZFNKTKZNKKS-UHFFFAOYSA-N

Safety and Handling:

The following hazard statements are based on GHS classifications for related quinoline carboxylic acid derivatives[2][3]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318/H319: Causes serious eye damage/irritation.

  • H335: May cause respiratory irritation.

Recommended Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/eye protection/face protection.

  • P301+P317: IF SWALLOWED: Get medical help.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthetic Pathways: The Doebner and Pfitzinger Reactions

The synthesis of 2-methylquinoline-4-carboxylic acids is classically achieved through two named reactions: the Doebner reaction and the Pfitzinger reaction. The choice between these routes depends on the availability of starting materials.

The Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[4][5] For the synthesis of 7-Fluoro-2-methylquinoline-4-carboxylic acid, the logical starting materials would be 3-fluoroaniline, acetaldehyde (or a precursor), and pyruvic acid.

Conceptual Synthetic Workflow (Doebner Reaction)

Doebner_Reaction Reactants 3-Fluoroaniline + Acetaldehyde + Pyruvic Acid Intermediate1 Schiff Base Formation & Michael Addition Reactants->Intermediate1 Acid Catalyst (e.g., HCl) Intermediate2 Cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration & Oxidation Intermediate2->Intermediate3 Product 7-Fluoro-2-methylquinoline- 4-carboxylic acid Intermediate3->Product

Caption: A conceptual workflow for the Doebner synthesis of the target molecule.

Experimental Protocol (Representative):

  • To a solution of 3-fluoroaniline (1 equivalent) in ethanol, add pyruvic acid (1.1 equivalents).

  • Slowly add acetaldehyde (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Adjust the pH to ~4-5 with a sodium bicarbonate solution to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the purified 7-Fluoro-2-methylquinoline-4-carboxylic acid.

The causality behind this one-pot protocol lies in the sequential formation of a Schiff base from the aniline and aldehyde, followed by a Michael-type addition of the enolized pyruvic acid, subsequent cyclization, and finally dehydration and oxidation to the aromatic quinoline.[5][6]

The Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route, involving the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.[7][8][9] To synthesize the target molecule, 5-fluoroisatin and acetone would be the required starting materials.

Conceptual Synthetic Workflow (Pfitzinger Reaction)

Pfitzinger_Reaction Reactants 5-Fluoroisatin + Acetone Intermediate1 Base-catalyzed Ring Opening of Isatin Reactants->Intermediate1 Base (e.g., KOH) in Ethanol Intermediate2 Condensation & Cyclization Intermediate1->Intermediate2 Product 7-Fluoro-2-methylquinoline- 4-carboxylic acid Intermediate2->Product

Caption: A conceptual workflow for the Pfitzinger synthesis of the target molecule.

Experimental Protocol (Representative):

  • Dissolve 5-fluoroisatin (1 equivalent) in a solution of potassium hydroxide in ethanol.

  • Add acetone (1.5 equivalents) to the reaction mixture.

  • Heat the mixture to reflux for 12-24 hours, monitoring by TLC.[9]

  • After cooling, dilute the reaction mixture with water and filter to remove any insoluble impurities.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of ~4 to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent.

The Pfitzinger reaction proceeds via the base-catalyzed ring-opening of the isatin to form an isatinic acid salt, which then condenses with the enolate of acetone. Subsequent cyclization and dehydration yield the quinoline-4-carboxylic acid.[8]

Applications in Research and Drug Development

The fluoroquinolone scaffold is a cornerstone of antibacterial therapy, and there is growing interest in its potential for treating other diseases.

Antibacterial and Antimicrobial Research

Fluoroquinolones exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[9] The core structure of 7-Fluoro-2-methylquinoline-4-carboxylic acid makes it an attractive starting point for the synthesis of novel antibacterial agents. The carboxylic acid at the 4-position is a key pharmacophoric feature for this class of compounds.

Mechanism of Action: Fluoroquinolone Antibacterials

Fluoroquinolone_MoA Fluoroquinolone Fluoroquinolone (e.g., derivatives of the topic compound) TargetEnzymes Bacterial DNA Gyrase & Topoisomerase IV Fluoroquinolone->TargetEnzymes Inhibition DNA_Replication DNA Replication & Repair TargetEnzymes->DNA_Replication Essential for CellDeath Bacterial Cell Death TargetEnzymes->CellDeath Inhibition leads to

Sources

Protocols & Analytical Methods

Method

Synthesis of 7-Fluoro-2-methylquinoline-4-carboxylic acid: An Application Note and Protocol

Introduction: The Significance of Fluorinated Quinolines in Modern Drug Discovery The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Quinolines in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] Within this privileged class of heterocycles, quinoline-4-carboxylic acids are of particular importance, serving as key intermediates and pharmacophores in the development of novel drugs.[1] The incorporation of fluorine atoms into drug candidates is a widely employed strategy to modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. The target molecule of this guide, 7-Fluoro-2-methylquinoline-4-carboxylic acid, represents a synthetically valuable building block for the creation of advanced fluoroquinolone-based therapeutics.[2]

This application note provides a comprehensive guide to the synthesis of 7-Fluoro-2-methylquinoline-4-carboxylic acid, focusing on a robust and efficient methodology based on a variation of the Doebner reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Synthetic Strategy: A Modified Doebner Reaction Approach

The classical Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[2] However, it has been observed that the reaction of an aniline with pyruvic acid in the absence of an aldehyde can lead to the formation of 2-methylquinoline-4-carboxylic acids.[3][4] This occurs through a self-condensation of pyruvic acid to form an intermediate that then reacts with the aniline. This two-component approach presents a more atom-economical and streamlined pathway to the desired product.

For the synthesis of 7-Fluoro-2-methylquinoline-4-carboxylic acid, the starting materials are 3-fluoroaniline and pyruvic acid. Given that 3-fluoroaniline contains an electron-withdrawing group, which can decrease the nucleophilicity of the amine and hinder the reaction rate under traditional conditions, a modified Doebner reaction, often referred to as the Doebner hydrogen-transfer reaction, is employed.[1] This modified approach utilizes a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) or its tetrahydrofuran complex (BF₃·THF), in an appropriate solvent like acetonitrile (MeCN) to facilitate the reaction, even with less reactive anilines.[1]

Reaction Mechanism

The reaction proceeds through a series of key steps, beginning with the formation of an enamine from 3-fluoroaniline and the enol of pyruvic acid. This is followed by an intramolecular electrophilic cyclization onto the aromatic ring. The resulting dihydroquinoline intermediate is then oxidized to the final aromatic quinoline product.

Doebner_Mechanism Aniline 3-Fluoroaniline Enamine Enamine Intermediate Aniline->Enamine PyruvicAcid Pyruvic Acid PyruvicAcid->Enamine Catalyst BF₃·THF Catalyst->Enamine Catalysis Cyclized Dihydroquinoline Intermediate Enamine->Cyclized Intramolecular Cyclization Product 7-Fluoro-2-methylquinoline- 4-carboxylic acid Cyclized->Product Oxidation

Caption: Proposed mechanism for the synthesis of 7-Fluoro-2-methylquinoline-4-carboxylic acid.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 7-Fluoro-2-methylquinoline-4-carboxylic acid.

Materials and Reagents
ReagentFormulaMWCAS No.Supplier
3-FluoroanilineC₆H₆FN111.12371-40-4Sigma-Aldrich
Pyruvic AcidC₃H₄O₃88.06127-17-3Sigma-Aldrich
Boron trifluoride tetrahydrofuran complex(C₄H₈O)BF₃139.99410-42-4Sigma-Aldrich
Acetonitrile (anhydrous)CH₃CN41.0575-05-8Sigma-Aldrich
Ethyl acetateC₄H₈O₂88.11141-78-6Fisher Scientific
HexanesC₆H₁₄86.18110-54-3Fisher Scientific
Sodium bicarbonate (sat. aq. soln.)NaHCO₃84.01144-55-8VWR
Hydrochloric acid (1 M aq. soln.)HCl36.467647-01-0VWR
Anhydrous magnesium sulfateMgSO₄120.377487-88-9Sigma-Aldrich
Reaction Setup and Procedure

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification reagents 1. Combine 3-fluoroaniline and anhydrous acetonitrile in a flame-dried flask. catalyst 2. Add BF₃·THF catalyst under an inert atmosphere. reagents->catalyst pyruvic 3. Prepare a solution of pyruvic acid in anhydrous acetonitrile. catalyst->pyruvic addition 4. Add the pyruvic acid solution dropwise to the reaction mixture at room temperature. pyruvic->addition heating 5. Heat the reaction mixture to reflux (approx. 82°C) for 12-24 hours. addition->heating monitoring 6. Monitor reaction progress by TLC. heating->monitoring quench 7. Cool the reaction mixture and quench with saturated NaHCO₃ solution. monitoring->quench extract 8. Extract the aqueous phase with ethyl acetate. quench->extract acidify 9. Acidify the aqueous phase with 1 M HCl to precipitate the product. extract->acidify filter 10. Collect the solid product by vacuum filtration. acidify->filter recrystallize 11. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). filter->recrystallize dry 12. Dry the purified product under vacuum. recrystallize->dry

Caption: Experimental workflow for the synthesis of 7-Fluoro-2-methylquinoline-4-carboxylic acid.

Step-by-Step Protocol:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoroaniline (2.22 g, 20 mmol, 1.0 equiv) and anhydrous acetonitrile (40 mL).

  • Under an inert atmosphere (e.g., nitrogen or argon), add boron trifluoride tetrahydrofuran complex (0.70 g, 5 mmol, 0.25 equiv) to the stirred solution.

  • In a separate flask, prepare a solution of pyruvic acid (2.11 g, 24 mmol, 1.2 equiv) in anhydrous acetonitrile (10 mL).

  • Add the pyruvic acid solution dropwise to the reaction mixture at room temperature over a period of 15 minutes.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1) with a few drops of acetic acid. The product should be UV active.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL) to remove any non-acidic impurities.

  • Collect the aqueous phase and cool it in an ice bath. Slowly acidify the aqueous phase with 1 M hydrochloric acid with stirring until a precipitate forms (typically pH 2-3).

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to afford pure 7-Fluoro-2-methylquinoline-4-carboxylic acid.

  • Dry the purified product in a vacuum oven.

Expected Results and Characterization

The expected yield for this reaction is typically in the range of 60-75%. The final product should be a crystalline solid. Characterization can be performed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the final product.

  • ¹³C NMR: To confirm the carbon skeleton of the final product.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the final product.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, ensure that anhydrous conditions were maintained throughout the reaction, as water can interfere with the Lewis acid catalyst. The purity of the starting materials is also crucial.

  • Incomplete Reaction: If the reaction does not go to completion, the reaction time can be extended. The efficiency of stirring can also impact the reaction rate.

  • Purification Challenges: If the product is difficult to purify, column chromatography on silica gel using a gradient of ethyl acetate in hexanes with 1% acetic acid can be an effective alternative to recrystallization.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of 7-Fluoro-2-methylquinoline-4-carboxylic acid via a modified Doebner reaction. By leveraging a Lewis acid catalyst, this method is suitable for the use of an electron-deficient aniline, providing good yields of the target compound. The provided step-by-step protocol, along with the mechanistic insights and troubleshooting tips, should serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development.

References

  • Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2021.1923880]
  • Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/351478168_Synthesis_of_novel_2-methyl-4-carboxyquinolines_the_new_by-products_of_the_Doebner_reaction]
  • Navigating the Nuances of the Doebner Reaction: A Technical Support Guide. Benchchem. [URL: https://www.benchchem.com/application-notes/doebner-reaction-troubleshooting-guide]
  • Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Benchchem. [URL: https://www.benchchem.
  • Doebner-Miller reaction. chemeurope.com. [URL: https://www.chemeurope.com/en/encyclopedia/Doebner-Miller_reaction.html]
  • (A) Mechanism of the Doebner reaction. (B) Synthesis of the model... ResearchGate. [URL: https://www.researchgate.net/figure/A-Mechanism-of-the-Doebner-reaction-B-Synthesis-of-the-model-compound-by-reacting_fig1_356611382]
  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10484549/]
  • Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. Benchchem. [URL: https://www.benchchem.
  • Doebner quinoline synthesis | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/236001099_Doebner_quinoline_synthesis]
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc06169h]
  • Pfitzinger Quinoline Synthesis. Cambridge University Press. [URL: https://www.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/pfitzinger-quinoline-synthesis/9A8A561E87B0A26F2A5658253B8B770F]
  • Betti Reaction. Cambridge University Press. [URL: https://www.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/betti-reaction/E52F6B8467431526618F128E35163A48]
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26507912/]
  • The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives | The Journal of Organic Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo01160a001]
  • Synthesis of new type of Betti bases via three-component reaction of β-naphthol, cyclic amines and isatins. [URL: https://www.cjoc.ac.cn/article/2014/1672-2171/1672-2171-32-10-1095.shtml]
  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [URL: https://www.researchgate.net/publication/274261904_Pfitzinger_Reaction_in_Synthesis_of_Bioactive_Compounds_-_A_Review]
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlehtml/2015/cc/c5cc06169h]

Sources

Application

Application Notes and Protocols for the Synthesis of Quinoline-4-Carboxylic Acids via the Doebner Reaction

Introduction: The Strategic Importance of the Doebner Reaction The Doebner reaction, a cornerstone in heterocyclic chemistry since its discovery by Oscar Doebner in 1887, provides a robust and versatile pathway for the s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Doebner Reaction

The Doebner reaction, a cornerstone in heterocyclic chemistry since its discovery by Oscar Doebner in 1887, provides a robust and versatile pathway for the synthesis of quinoline-4-carboxylic acids.[1][2] This three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid has remained highly relevant, particularly in the realm of drug discovery and development.[1] The quinoline core is a privileged scaffold, forming the backbone of numerous pharmaceuticals with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3][4][5]

This guide offers an in-depth exploration of the Doebner reaction, from its mechanistic underpinnings to detailed, field-proven protocols. It is designed for researchers and scientists engaged in organic synthesis and medicinal chemistry, providing the technical insights necessary to leverage this powerful reaction for the creation of novel quinoline-based therapeutics. We will delve into both the classical approach and modern modifications that enhance the reaction's scope and efficiency, particularly for challenging substrates.

Mechanistic Insights: A Self-Validating System

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Doebner reaction is believed to proceed through a series of well-defined steps, ensuring the reliable formation of the quinoline scaffold. While the exact sequence can be influenced by reaction conditions, the core pathway involves the formation of key intermediates.[1][6]

Initially, the aromatic amine and the aldehyde undergo condensation to form an N-arylimine, commonly known as a Schiff base.[1] Concurrently, pyruvic acid can exist in equilibrium with its enol tautomer. The subsequent crucial step involves a Michael-type addition of the pyruvic acid enol to the Schiff base. This is followed by an intramolecular electrophilic cyclization onto the aromatic ring of the aniline derivative. The resulting dihydroquinoline intermediate is then aromatized to the final quinoline-4-carboxylic acid product.[1] In the classical Doebner reaction, a second molecule of the imine can act as a hydrogen acceptor to facilitate this final oxidation step.[1]

Recent studies have elucidated a "Doebner hydrogen-transfer reaction" mechanism, which is particularly effective for anilines bearing electron-withdrawing groups that typically give low yields in the conventional setup.[3][7] This modified understanding suggests a hydrogen transfer between the dihydroquinoline intermediate and an imine, leading to improved yields and a broader substrate scope.[3][7]

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aromatic Amine (Aniline) SchiffBase N-Arylimine (Schiff Base) Aniline->SchiffBase - H₂O Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization MichaelAdduct Michael Adduct SchiffBase->MichaelAdduct Michael Addition Enol->MichaelAdduct Dihydroquinoline Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Intramolecular Cyclization - H₂O Quinoline Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline Oxidation Doebner_Workflow Start Start Setup 1. Reaction Setup: Aniline, Aldehyde, MeCN Start->Setup Catalyst 2. Add Lewis Acid Catalyst (e.g., BF₃·THF) Setup->Catalyst Heating1 3. Initial Heating (65 °C, 1 hr) Catalyst->Heating1 AddPyruvic 4. Dropwise Addition of Pyruvic Acid in MeCN Heating1->AddPyruvic Reaction 5. Reaction (65 °C, 20 hrs) AddPyruvic->Reaction Workup 6. Work-up: Cool to RT Reaction->Workup Extraction 7. Extraction with EtOAc and NaHCO₃ (aq) Workup->Extraction Purification 8. Purification: Recrystallization or Chromatography Extraction->Purification End End Product: Pure Quinoline-4-carboxylic Acid Purification->End

Sources

Method

Application Note: A High-Throughput Screening Workflow for Identifying Dihydroorotate Dehydrogenase (DHODH) Inhibitors Using 7-Fluoro-2-methylquinoline-4-carboxylic Acid as a Scaffold

Abstract This application note details a comprehensive, multi-step high-throughput screening (HTS) workflow designed to identify and validate small molecule inhibitors of human Dihydroorotate Dehydrogenase (DHODH), a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive, multi-step high-throughput screening (HTS) workflow designed to identify and validate small molecule inhibitors of human Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] The quinoline-4-carboxylic acid scaffold, represented here by 7-Fluoro-2-methylquinoline-4-carboxylic acid, is a known pharmacophore for DHODH inhibition.[1][2] We present a robust screening cascade beginning with a homogenous, fluorescence-based primary assay, followed by an orthogonal biochemical assay for hit confirmation, and culminating in a cell-based assay to assess functional activity in a physiologically relevant context. This guide provides detailed, step-by-step protocols, data analysis guidelines, and troubleshooting advice for researchers in drug discovery and chemical biology.

Introduction: The Rationale for Targeting DHODH with Quinoline Scaffolds

Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth committed step in the de novo synthesis of pyrimidines, a pathway essential for cell proliferation, DNA/RNA synthesis, and cellular metabolism.[1] The rapid proliferation of cancer cells and activated immune cells creates a high demand for nucleotides, making DHODH a highly attractive therapeutic target for oncology and autoimmune disorders.[1] Inhibiting DHODH leads to pyrimidine depletion, which in turn halts cell cycle progression at the S-phase.[1]

The quinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer and antimicrobial effects.[2][3] Notably, derivatives of this scaffold have been successfully developed as potent DHODH inhibitors.[1] 7-Fluoro-2-methylquinoline-4-carboxylic acid serves as a representative of this chemical class, providing a foundational structure for library screening and hit-to-lead optimization.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of millions of compounds to identify "hits" that modulate a specific biological target.[4][5] A successful HTS campaign relies on robust, miniaturized, and automated assays.[4][6] This document outlines a complete HTS cascade utilizing state-of-the-art assay technologies to identify novel DHODH inhibitors based on the quinoline scaffold.

The Screening Cascade: A Multi-Pronged Approach

To minimize false positives and ensure the identification of genuine, cell-active inhibitors, a multi-step screening funnel is employed. This strategy leverages different assay technologies to validate hits through orthogonal methods.

G cluster_0 Screening Funnel Primary Primary Screen (Fluorescence Polarization) Confirmatory Confirmatory Screen (AlphaLISA) Primary->Confirmatory ~1% Hit Rate CellBased Cell-Based Assay (Cell Viability) Confirmatory->CellBased Confirmed Hits DoseResponse Dose-Response & IC50 (All Confirmed Hits) CellBased->DoseResponse Active Hits

Caption: The Hit Identification and Validation Workflow.

  • Primary Screen: A Fluorescence Polarization (FP) competition assay is used for the initial screen of a large compound library. FP is an ideal primary assay technology due to its homogenous format, robustness, and sensitivity to binding events, making it highly amenable to automation.[7]

  • Confirmatory Screen: Hits from the primary screen are re-tested using an orthogonal biochemical assay, AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay). Using a different technology platform helps eliminate false positives that arise from interference with the primary assay's detection method.[8]

  • Cell-Based Secondary Assay: Confirmed hits are then evaluated in a cell-based assay to determine their effect on cell proliferation, confirming their biological activity in a more complex system.[9][10]

Protocol 1: Primary HTS via Fluorescence Polarization (FP)

Principle: This is a competitive binding assay. A fluorescently labeled tracer molecule (a known DHODH binder) is displaced by test compounds that bind to the same site on the DHODH protein. When the small tracer is bound to the large protein, it tumbles slowly, emitting highly polarized light. When displaced by a hit compound, the free tracer tumbles rapidly, resulting in a decrease in fluorescence polarization.[7]

G cluster_0 cluster_1 DHODH DHODH Tracer Fluorescent Tracer DHODH->Tracer Binding DHODH_bound DHODH Inhibitor Hit Compound DHODH_bound->Inhibitor Binding Tracer_free Fluorescent Tracer

Caption: Principle of the FP Competition Assay.

Materials & Reagents
ReagentSupplierPurpose
Recombinant Human DHODHCommercialTarget Protein
Fluorescent Tracer (e.g., Brequinar-FL)Custom SynthesisFP Probe
7-Fluoro-2-methylquinoline-4-caSigma-AldrichExample Compound / Scaffold
Assay BufferIn-house50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4
DMSOSigma-AldrichCompound Solvent
384-well, low-volume, black platesGreiner Bio-OneAssay Plates
Step-by-Step Protocol
  • Compound Plating: Using an acoustic liquid handler (e.g., Echo), dispense 50 nL of test compounds (10 mM in DMSO) into the appropriate wells of a 384-well assay plate. For controls, dispense 50 nL of DMSO (negative control) or a known DHODH inhibitor (positive control).

  • Enzyme Preparation: Prepare a 2X solution of DHODH in Assay Buffer. The final concentration should be determined empirically during assay development (typically in the low nM range).

  • Tracer Preparation: Prepare a 2X solution of the fluorescent tracer in Assay Buffer. The final concentration should be at its Kd value for DHODH to ensure assay sensitivity.

  • Reagent Addition 1: Add 5 µL of the 2X DHODH solution to all wells of the assay plate.

  • Incubation: Gently mix the plate on a plate shaker for 1 minute, then incubate for 15 minutes at room temperature to allow compound-protein binding.

  • Reagent Addition 2: Add 5 µL of the 2X tracer solution to all wells. The final assay volume is 10 µL.

  • Final Incubation: Mix the plate on a shaker for 1 minute, then incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a microplate reader equipped for FP detection (e.g., PHERAstar FSX).[4] Use appropriate excitation and emission filters for the fluorophore (e.g., 485 nm Ex / 520 nm Em for fluorescein).

Protocol 2: Orthogonal Confirmatory Assay (AlphaLISA)

Principle: AlphaLISA is a bead-based, no-wash immunoassay.[11] Here, a biotinylated DHODH protein binds to Streptavidin-coated Donor beads. A specific antibody against a tag on DHODH (e.g., His-tag) is conjugated to Acceptor beads. When in close proximity (i.e., when the complex is intact), excitation of the Donor bead at 680 nm generates singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent emission at ~615 nm. A competitive inhibitor will disrupt this interaction if it binds to the antibody-binding site or induces a conformational change.

G cluster_0 Donor Donor Bead (Streptavidin) Acceptor Acceptor Bead (Anti-Tag Ab) DHODH Biotin-Tag-DHODH Donor->DHODH Biotin-Strep Binding DHODH->Acceptor Tag-Ab Binding

Caption: Principle of the AlphaLISA Assay.

Materials & Reagents
ReagentSupplierPurpose
Biotinylated His-tagged Human DHODHCommercial/In-houseTarget Protein
AlphaLISA Anti-His Acceptor BeadsRevvityDetection Reagent
Alpha Streptavidin Donor BeadsRevvityDetection Reagent
AlphaLISA Immunoassay BufferRevvityAssay Buffer
Confirmed Hit CompoundsFrom Primary ScreenTest Articles
384-well, white ProxiPlatesRevvityAssay Plates
Step-by-Step Protocol
  • Compound Plating: Prepare serial dilutions of the hit compounds in DMSO and dispense 50 nL into a ProxiPlate.

  • Reagent Mix Preparation: Prepare a master mix containing the biotinylated DHODH protein and the Anti-His Acceptor beads in Immunoassay Buffer.

  • Reagent Addition 1: Add 5 µL of the master mix to each well.

  • Incubation: Mix, seal, and incubate the plate for 60 minutes at room temperature.

  • Donor Bead Addition: Prepare the Streptavidin Donor beads according to the manufacturer's instructions (note: work in subdued light). Add 5 µL of the Donor bead solution to each well.

  • Final Incubation: Seal the plate, mix gently, and incubate for 60 minutes at room temperature in the dark.

  • Plate Reading: Read the plate on an Alpha-enabled microplate reader (e.g., EnVision).

Protocol 3: Cell-Based Secondary Assay (Proliferation)

Principle: Since DHODH inhibition blocks pyrimidine synthesis, it is expected to halt the proliferation of rapidly dividing cells.[1] This assay measures the ATP content of the cell population, which is directly proportional to the number of viable cells. A reduction in ATP indicates a cytotoxic or cytostatic effect.

Materials & Reagents
ReagentSupplierPurpose
HCT-116 or other cancer cell lineATCCBiological System
Cell Culture Medium (e.g., McCoy's 5A)GibcoCell Growth
Fetal Bovine Serum (FBS)GibcoGrowth Supplement
CellTiter-Glo® Luminescent Cell Viability AssayPromegaReadout Reagent
384-well, solid white, TC-treated platesCorningCell Culture Plates
Step-by-Step Protocol
  • Cell Seeding: Seed HCT-116 cells into a 384-well plate at a density of 1,000-2,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: Add 10 µL of compound dilutions (prepared in culture medium from DMSO stocks) to the cells. The final DMSO concentration should be ≤ 0.5%.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Signal Generation: Add 25 µL of CellTiter-Glo® reagent to each well.

  • Incubation: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Plate Reading: Read the luminescence on a standard microplate reader.

Data Analysis, Quality Control, and Hit Triage

A successful HTS campaign requires rigorous quality control at every step.[5][12]

Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[13][14] It measures the separation between the positive and negative control distributions.

Formula: Z' = 1 - ( (3σ_p + 3σ_n) / |μ_p - μ_n| )

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay Quality
> 0.5Excellent Assay
0 to 0.5Marginal Assay
< 0Unacceptable Assay

An assay must consistently achieve a Z'-factor > 0.5 to be considered suitable for HTS.[14][15]

Hit Triage Workflow

G cluster_0 Data Analysis & Hit Triage RawData 1. Raw HTS Data (FP mP values) QC 2. Plate QC (Z' > 0.5?) RawData->QC QC->RawData Fail (Review Plate) Normalization 3. Data Normalization (% Inhibition) QC->Normalization Pass HitSelection 4. Hit Selection (e.g., >50% Inhibition) Normalization->HitSelection Confirmation 5. Orthogonal & Cell-Based Confirmation HitSelection->Confirmation Primary Hit DoseResponse 6. Dose-Response Curves (Calculate IC50) Confirmation->DoseResponse Confirmed FinalHits Validated Hits for Medicinal Chemistry DoseResponse->FinalHits

Caption: A workflow for HTS data analysis and hit selection.

  • Primary Hit Selection: From the primary FP screen, calculate the percent inhibition for each compound relative to controls. Compounds exceeding a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls) are selected as primary hits.

  • Confirmation: Primary hits are re-tested in the FP assay and the orthogonal AlphaLISA assay. Only compounds that show activity in both are considered "confirmed hits."

  • Dose-Response Analysis: Confirmed hits are tested in all three assays (FP, AlphaLISA, and Cell-Based) over a range of concentrations (typically 8-10 points) to determine their potency (IC₅₀ value).

Troubleshooting

IssuePotential CauseSuggested Solution
Low Z'-Factor (<0.5)Reagent instability, incorrect concentrations, pipetting errorVerify reagent integrity and concentrations. Calibrate liquid handlers. Optimize assay incubation times.
High False-Positive RateCompound interference (e.g., autofluorescence)Use an orthogonal assay (AlphaLISA). Perform counter-screens to flag interfering compounds.[16]
Poor Hit ConfirmationPrimary screen artifacts, lack of compound potencyRe-evaluate primary hit selection criteria. Ensure compound integrity and purity.
No Cell-Based ActivityPoor cell permeability, compound metabolism, off-target effectConsider cell permeability assays. Test in different cell lines. Ensure the biochemical hit is not an artifact.

References

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]

  • White, F. M., et al. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. [Link]

  • Ma, H., & Li, S. (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PMC - NIH. [Link]

  • Wikipedia. (n.d.). High-throughput screening. [Link]

  • Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]

  • Patel, D. B., et al. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Moerke, N. J. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. [Link]

  • Perron, K., et al. (2023, April 21). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. ACS Omega. [Link]

  • Wang, Y., & Bryant, S. H. (n.d.). Accessing the High Throughput Screening Data Landscape. PMC - NIH. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Astashkina, A., Mann, B., & Grainger, D. W. (2013). Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]

  • Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • Anzini, M., et al. (1995). Novel, Potent, and Selective 5-HT3 Receptor Antagonists Based on the Arylpiperazine Skeleton: Synthesis, Structure, Biological Activity, and Comparative Molecular Field Analysis Studies. Journal of Medicinal Chemistry. [Link]

  • Ma, H., & Li, S. (2019). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]

  • ResearchGate. (2016, January 10). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?[Link]

  • Wikipedia. (n.d.). Z-factor. [Link]

  • An, W. F., & Tolliday, N. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. PMC. [Link]

  • Yasgar, A., et al. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH. [Link]

  • Dong, C. Z., & Wang, X. (n.d.). Fluorescence-based assays. PubMed - NIH. [Link]

  • Gedeck, P., et al. (n.d.). Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library. [Link]

  • Dahlin, J. L., et al. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC - NIH. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylquinoline-4-carboxylic acid. PubChem. [Link]

  • University of North Carolina. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. [Link]

Sources

Application

Application Notes &amp; Protocols: Formulation of 7-Fluoro-2-methylquinoline-4-carboxylic acid for In Vivo Studies

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 7-Fluoro-2-methylquinoline-4-carboxylic acid for in vivo studies. Quinoline carb...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 7-Fluoro-2-methylquinoline-4-carboxylic acid for in vivo studies. Quinoline carboxylic acid derivatives are a significant class of compounds in medicinal chemistry, frequently investigated for a wide range of biological activities.[1][2] A common hurdle in their preclinical evaluation is their characteristic poor aqueous solubility, which can lead to low or erratic bioavailability and complicate the interpretation of pharmacodynamic and toxicological data.[3] This guide outlines a systematic approach, from initial physicochemical characterization to the development of robust oral and parenteral formulations, ensuring reliable and reproducible in vivo results.

Introduction: The Formulation Challenge

7-Fluoro-2-methylquinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core, a structure known for its stability and prevalence in biologically active molecules.[4][5] Like many aromatic carboxylic acids, its planar structure and potential for strong crystal lattice energy suggest limited solubility in neutral aqueous media. Effective formulation is therefore not merely a preparatory step but a critical component of the experimental design, directly impacting the compound's absorption, distribution, and ultimate biological effect.

The primary objective of formulation development for in vivo studies is to create a safe and sufficiently concentrated delivery system that ensures consistent and predictable exposure of the test compound to the biological system. This guide provides the foundational principles and practical protocols to achieve this for 7-Fluoro-2-methylquinoline-4-carboxylic acid.

Pre-Formulation Assessment: Know Your Compound

Before any formulation work begins, a thorough understanding of the compound's fundamental properties is essential. This pre-formulation stage provides the data needed to make rational decisions on vehicle and excipient selection.

Physicochemical Properties

Key properties of 7-Fluoro-2-methylquinoline-4-carboxylic acid and its parent compound are summarized below. Researchers must perform in-house solubility and stability testing as these properties can be influenced by the specific salt form, purity, and polymorphic state of their material.

PropertyValue / PredictionSignificance for Formulation
Molecular Formula C₁₁H₈FNO₂-
Molecular Weight 205.19 g/mol [6]Required for all concentration calculations.
Physical Form SolidDictates the need for solubilization or suspension.
pKa (Predicted) ~4-5 (Carboxylic Acid)Critical. As an acidic compound, its solubility will dramatically increase at pH values above its pKa due to the formation of the more soluble carboxylate salt.
Aqueous Solubility Likely low at neutral pHThe primary challenge to overcome. Experimental determination in various buffers (pH 2, 5, 7.4) is a mandatory first step.
LogP (Predicted) ~2-3Suggests moderate lipophilicity. The compound is not excessively "greasy," making co-solvent or pH-adjustment strategies viable.
Chemical Stability Quinoline cores are generally stable.[4]Assess stability in candidate vehicles under typical storage conditions (e.g., 4°C, room temperature) to define the formulation's usable life.
Analytical Method Development

A validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), is required. This method is non-negotiable for:

  • Confirming the concentration of the final formulation.

  • Assessing the homogeneity of suspensions.

  • Evaluating the short-term stability of the prepared dose.

Strategic Formulation Pathways

The choice of formulation strategy is dictated by the intended route of administration, the required dose level, and the compound's intrinsic properties. The following workflow provides a logical decision-making process.

G cluster_start Initial Assessment cluster_oral Oral Route (Gavage) cluster_parenteral Parenteral Route (IV, IP, SC) start Define Target Dose & Route of Administration is_dose_low Is target dose low? (< 5-10 mg/mL) start->is_dose_low Oral req_solution Solution is Mandatory start->req_solution Parenteral try_ph Attempt pH-Adjusted Solution (pH > 6.0) is_dose_low->try_ph Yes suspension Prepare Aqueous Suspension (e.g., 0.5% CMC) is_dose_low->suspension No try_ph->suspension Precipitates oral_success Proceed to QC & Dosing try_ph->oral_success Soluble & Stable cosolvent_oral Use Co-solvent System (e.g., PEG 400) suspension->cosolvent_oral Poor Homogeneity suspension->oral_success cosolvent_oral->oral_success ph_iv Prepare pH-Adjusted Solution in Isotonic Vehicle (Saline/D5W) req_solution->ph_iv cosolvent_iv Use Biocompatible Co-solvent System (e.g., Solutol, PEG) ph_iv->cosolvent_iv Insoluble or Unstable iv_success Proceed to Sterilization, QC & Dosing ph_iv->iv_success Soluble & Stable cosolvent_iv->iv_success

Figure 1: Decision workflow for selecting an appropriate formulation strategy for 7-Fluoro-2-methylquinoline-4-carboxylic acid based on the route of administration and target dose.

Detailed Formulation Protocols

Safety First: Based on data for related quinoline compounds, 7-Fluoro-2-methylquinoline-4-carboxylic acid may cause skin and eye irritation.[7][8] Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.

Protocol 1: Aqueous Suspension for Oral Gavage

This is the simplest approach, suitable for high-dose studies or when solubilization is not feasible. The key to a good suspension is ensuring particle size uniformity and preventing settling.

  • Principle: The compound is suspended, not dissolved, in an aqueous vehicle containing a suspending agent to increase viscosity and ensure uniform dosing.

  • Best For: Oral (PO) administration. Not suitable for parenteral routes.

  • Materials:

    • 7-Fluoro-2-methylquinoline-4-carboxylic acid powder

    • Suspending Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water

    • Mortar and pestle

    • Glass beaker and magnetic stirrer

    • Graduated cylinder

  • Step-by-Step Methodology:

    • Vehicle Preparation: Prepare the 0.5% CMC vehicle by slowly adding 0.5 g of CMC to 100 mL of purified water while stirring vigorously. Leave the solution to stir for several hours until fully hydrated and clear.

    • Weigh Compound: Accurately weigh the required amount of 7-Fluoro-2-methylquinoline-4-carboxylic acid.

    • Trituration (Wetting): Place the weighed powder into a mortar. Add a small volume (approx. 1-2 mL) of the CMC vehicle and triturate with the pestle to form a smooth, uniform paste. This step is critical to wet the particles and prevent clumping.

    • Dilution: Gradually add more of the CMC vehicle to the paste in the mortar while continuing to mix.

    • Final Volume: Transfer the slurry to a graduated cylinder or volumetric flask. Rinse the mortar and pestle with the remaining vehicle and add it to the cylinder to ensure a complete transfer of the compound. Adjust to the final volume with the vehicle.

    • Homogenization: Transfer the final suspension to a beaker or vial and stir continuously with a magnetic stirrer for at least 30 minutes before dosing. The suspension must be stirred immediately before drawing each dose.

Protocol 2: pH-Adjusted Solution for Oral or Parenteral Use

This is the preferred method for a carboxylic acid, as it leverages a fundamental chemical property to achieve true solubilization.

  • Principle: The pH of the vehicle is raised above the compound's pKa, converting the poorly soluble carboxylic acid into its highly soluble carboxylate salt form.

  • Best For: Low-to-moderate dose levels for oral (PO) or parenteral (IP, SC, IV) routes.

  • Materials:

    • 7-Fluoro-2-methylquinoline-4-carboxylic acid powder

    • Vehicle: Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

    • pH-adjusting agent: 1 N Sodium Hydroxide (NaOH) solution

    • pH meter

    • Magnetic stirrer

  • Step-by-Step Methodology:

    • Weigh Compound: Accurately weigh the required amount of the compound and add it to approximately 80% of the final required volume of the vehicle (e.g., 80 mL for a 100 mL final volume) in a beaker.

    • Initial Mixing: Stir the mixture. The compound will likely not dissolve at this stage.

    • pH Adjustment: While stirring and monitoring with a calibrated pH meter, add 1 N NaOH dropwise. Observe the dissolution of the solid.

    • Target pH: Continue adding base until all the solid has dissolved. The target pH should ideally be between 7.0 and 8.0. Avoid excessively high pH values (>9) which can cause tissue irritation.[9]

    • Final Volume: Once the compound is fully dissolved, transfer the solution to a graduated cylinder or volumetric flask and add the vehicle to reach the final volume.

    • Final pH Check: Measure the pH of the final solution to ensure it is within the target range.

    • Parenteral Sterilization: For parenteral administration, the final solution must be sterilized, typically by filtration through a 0.22 µm syringe filter into a sterile vial.

Protocol 3: Co-Solvent Formulation

This approach is useful if pH adjustment fails to achieve the target concentration or if the compound is unstable at elevated pH.

  • Principle: The compound is first dissolved in a water-miscible organic solvent in which it is highly soluble. This organic stock is then diluted with an aqueous vehicle.

  • Best For: Oral or parenteral administration, particularly when higher concentrations are needed.

  • Common Co-Solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Dimethyl Sulfoxide (DMSO), Solutol® HS 15.

    • Note on DMSO: While an excellent solvent, DMSO can have its own biological effects and should be used with caution and at low final concentrations (<5-10% v/v).

  • Example Vehicle: 20% PEG 400 / 80% Saline (v/v)

  • Step-by-Step Methodology:

    • Weigh Compound: Accurately weigh the required amount of 7-Fluoro-2-methylquinoline-4-carboxylic acid.

    • Organic Dissolution: Add the compound to the full amount of the organic co-solvent (e.g., 20 mL of PEG 400 for a 100 mL final volume). Use sonication or gentle warming (<40°C) if necessary to achieve complete dissolution.

    • Aqueous Dilution: While stirring the organic solution, slowly add the aqueous vehicle (e.g., 80 mL of saline). Crucially, add the aqueous phase to the organic phase. Reversing this order can cause the drug to precipitate ("crash out").

    • Observe for Clarity: The final solution should be clear and free of any precipitation. If precipitation occurs, the system cannot hold the drug at that concentration, and the ratio of co-solvent to aqueous vehicle must be increased.

    • Parenteral Sterilization: As with Protocol 2, filter through a 0.22 µm filter for parenteral use.

Quality Control and Stability

A prepared formulation is only as good as its quality control. These checks are mandatory to ensure data integrity.

G cluster_qc Essential QC Checks cluster_stability Stability Assessment prep Formulation Prepared visual Visual Inspection (Clarity, Color, Precipitation) prep->visual ph pH Measurement (For pH-adjusted solutions) visual->ph conc Concentration & Homogeneity (HPLC Analysis) ph->conc storage Store under intended conditions (e.g., 4°C, protected from light) conc->storage retest Retest (Visual, HPLC) at defined time points (e.g., 4h, 24h, 7 days) storage->retest define Define 'Use By' Date retest->define dose Proceed with In Vivo Dosing define->dose Formulation is Validated

Figure 2: A self-validating workflow for formulation quality control, ensuring dose accuracy and stability before in vivo administration.

  • Concentration & Homogeneity:

    • Solutions: Analyze one sample to confirm the concentration is within ±10% of the target.

    • Suspensions: Analyze samples from the top, middle, and bottom of the bulk suspension (while stirring). The relative standard deviation (RSD) should be less than 5% to confirm homogeneity.

  • Short-Term Stability: At a minimum, confirm the compound remains stable and in solution/suspension for the expected duration of the dosing experiment (e.g., 8 hours at room temperature).

Conclusion

The successful in vivo evaluation of 7-Fluoro-2-methylquinoline-4-carboxylic acid hinges on the development of a rational and well-characterized formulation. Due to its acidic nature and presumed poor aqueous solubility, a pH-adjustment strategy (Protocol 2) represents the most promising path to achieving a true solution suitable for multiple administration routes. Should higher concentrations be required, co-solvent systems (Protocol 3) offer a viable alternative. Simple aqueous suspensions (Protocol 1) remain a fallback for high-dose oral studies. Regardless of the method chosen, rigorous adherence to the quality control workflow is paramount for generating reliable, reproducible, and interpretable preclinical data.

References

  • PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Astuti, P., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. Retrieved from [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Retrieved from [Link]

  • Chem-Impex. (n.d.). Ácido 2-metil-quinolina-4-carboxílico. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Gousous, J., & Langguth, P. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceuticals, 13(5), 84. Retrieved from [Link]

  • Scribd. (n.d.). Vehicles For Parenteral. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • ResearchGate. (2015). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Excipients for Parenterals. (n.d.). LinkedIn. Retrieved from [Link]

  • Basicmedical Key. (2016). Parenteral products. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 7-Fluoro-2-methylquinoline-4-carboxylic Acid

This guide is designed for researchers, chemists, and professionals in drug development who are engaged in the synthesis of 7-Fluoro-2-methylquinoline-4-carboxylic acid. Quinoline-4-carboxylic acid derivatives are a crit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and professionals in drug development who are engaged in the synthesis of 7-Fluoro-2-methylquinoline-4-carboxylic acid. Quinoline-4-carboxylic acid derivatives are a critical pharmacophore in medicinal chemistry.[1][2] However, the synthesis of fluorinated analogues can present unique challenges. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to streamline your experimental workflow and enhance reaction outcomes.

I. Understanding the Core Synthesis: The Doebner Reaction

The most common and direct route to 7-Fluoro-2-methylquinoline-4-carboxylic acid is a variation of the Doebner reaction. This is a three-component condensation reaction involving an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[3]

The primary reactants for our target molecule are:

  • 3-Fluoroaniline: The presence of the electron-withdrawing fluorine atom can decrease the nucleophilicity of the amine, potentially slowing down the reaction and leading to lower yields under standard conditions.[2]

  • Acetaldehyde (or a suitable precursor): This provides the 2-methyl group of the quinoline ring.

  • Pyruvic Acid: This reactant is essential for the formation of the 4-carboxylic acid moiety.

Reaction Mechanism Overview

The Doebner reaction proceeds through several key stages:

  • Imine Formation: The aniline and aldehyde condense to form an N-arylimine (Schiff base).

  • Condensation with Pyruvic Acid: The enol form of pyruvic acid undergoes a Michael-type addition to the imine.

  • Cyclization: An intramolecular electrophilic cyclization occurs onto the aromatic ring of the aniline.

  • Dehydration and Oxidation: The resulting dihydroquinoline intermediate is dehydrated and then oxidized to the final aromatic quinoline product.[3]

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 7-Fluoro-2-methylquinoline-4-carboxylic acid and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Low Reactivity of 3-Fluoroaniline: The electron-withdrawing nature of fluorine deactivates the aniline. 2. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Inappropriate Catalyst/Solvent System: Standard conditions may not be effective for this substrate.1. Use a Lewis Acid Catalyst: Catalysts like Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF) can enhance the electrophilicity of the imine intermediate and promote cyclization.[2] 2. Increase Reaction Temperature: A reaction temperature of at least 65°C is often necessary for good yields.[4] Monitor for decomposition at higher temperatures. 3. Solvent Optimization: Acetonitrile (MeCN) has been shown to be an effective solvent for Doebner reactions with electron-deficient anilines.[2]
Formation of a Major Byproduct 1. Side reactions of the imine intermediate: The imine can undergo reduction, especially if excess aldehyde is present. 2. Decomposition of Pyruvic Acid: Pyruvic acid can be unstable at elevated temperatures.1. Stoichiometry Control: Carefully control the stoichiometry of the reactants. An excess of the aniline and aldehyde relative to pyruvic acid can sometimes improve the yield of the desired product.[2] 2. Slow Addition of Pyruvic Acid: Adding a solution of pyruvic acid dropwise over several hours to the heated reaction mixture can minimize its decomposition.[4]
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may require a longer duration to go to completion. 2. Catalyst Deactivation: The catalyst may lose its activity over time.1. Extend Reaction Time: Monitor the reaction by TLC. If starting materials are still present after the initial reaction time, consider extending it. Reactions can often run for 20 hours or more.[4] 2. Ensure Anhydrous Conditions: If using a moisture-sensitive Lewis acid catalyst, ensure all reactants and the solvent are dry.
Difficulty in Product Isolation and Purification 1. Product is soluble in the aqueous phase during workup. 2. Presence of colored impurities. 3. Product is difficult to crystallize. 1. pH Adjustment: During the aqueous workup, carefully adjust the pH of the aqueous layer to the isoelectric point of the carboxylic acid to ensure complete precipitation before filtration. 2. Charcoal Treatment: If the crude product is highly colored, consider treating a solution of the product with activated charcoal before recrystallization. 3. Recrystallization Solvent Screening: Test a variety of solvents for recrystallization. Ethanol, ethyl acetate, or mixtures with water are often good starting points.[5]

III. Frequently Asked Questions (FAQs)

Q1: Why is the Doebner reaction preferred for this synthesis?

The Doebner reaction is a one-pot, three-component synthesis that offers a direct route to quinoline-4-carboxylic acids. This makes it more atom-economical and efficient compared to multi-step synthetic sequences.[1]

Q2: Can I use a different aldehyde to change the 2-position substituent?

Yes, the Doebner reaction is versatile. Using a different aldehyde will result in a different substituent at the 2-position of the quinoline ring. For example, using benzaldehyde would yield 7-Fluoro-2-phenylquinoline-4-carboxylic acid.

Q3: Are there alternative synthetic routes if the Doebner reaction fails?

Yes, two common alternatives are the Combes synthesis and the Gould-Jacobs reaction .

  • Combes Synthesis: This involves the acid-catalyzed condensation of an aniline (3-fluoroaniline) with a 1,3-dicarbonyl compound (like ethyl acetoacetate), followed by cyclization.

  • Gould-Jacobs Reaction: This route starts with the reaction of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form a 4-hydroxyquinoline intermediate, which can then be further processed.[6]

Q4: How does the fluorine substituent affect the cyclization step?

The electron-withdrawing fluorine atom at the 3-position of the aniline directs the electrophilic cyclization to the less sterically hindered and electronically more favorable position, leading to the formation of the 7-fluoroquinoline isomer.

Q5: What is the best way to monitor the reaction progress?

Thin-layer chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials from the product. The product, being a carboxylic acid, will likely have a lower Rf value than the starting aniline and aldehyde.

IV. Experimental Protocols

Protocol 1: Optimized Doebner Synthesis of 7-Fluoro-2-methylquinoline-4-carboxylic Acid

This protocol is adapted from an optimized procedure for electron-deficient anilines.[2]

Materials:

  • 3-Fluoroaniline

  • Acetaldehyde

  • Pyruvic acid

  • Boron trifluoride tetrahydrofuran complex (BF₃·THF)

  • Acetonitrile (MeCN, anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 3-fluoroaniline (1.0 equiv) and acetaldehyde (1.1 equiv) in anhydrous acetonitrile (MeCN), add BF₃·THF (0.3 equiv) under an inert atmosphere (e.g., nitrogen or argon).

  • Initial Heating: Stir the reaction mixture at 65°C for 10 minutes.

  • Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.6 equiv) in MeCN. Add this solution dropwise to the reaction mixture over a period of 3 hours while maintaining the temperature at 65°C.

  • Reaction: Continue to stir the reaction mixture at 65°C for an additional 21 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Perform a standard aqueous workup by extracting with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Protocol 2: Hydrolysis of Ethyl 7-Fluoro-2-methylquinoline-4-carboxylate

If an alternative synthesis (e.g., Gould-Jacobs) yields the ethyl ester, it can be hydrolyzed to the carboxylic acid.

Materials:

  • Ethyl 7-fluoro-2-methylquinoline-4-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) or Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: Dissolve the ethyl ester in a mixture of THF (or ethanol) and water.

  • Saponification: Add an excess of NaOH or LiOH (e.g., 2-3 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature overnight or gently heat to accelerate the reaction. Monitor the disappearance of the starting ester by TLC.

  • Work-up:

    • Remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Carefully acidify the solution with HCl to a pH of approximately 3-4 to precipitate the carboxylic acid.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

V. Visualization of Synthetic Pathways

Doebner Reaction Workflow

Doebner_Reaction Start Reactants: 3-Fluoroaniline Acetaldehyde Pyruvic Acid Imine_Formation Imine Formation (Schiff Base) Start->Imine_Formation Condensation Condensation Condensation with Pyruvic Acid Enol Imine_Formation->Condensation Michael Addition Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration_Oxidation Dehydration & Oxidation Cyclization->Dehydration_Oxidation Product 7-Fluoro-2-methyl- quinoline-4-carboxylic acid Dehydration_Oxidation->Product

Caption: Key stages of the Doebner reaction for the synthesis of 7-Fluoro-2-methylquinoline-4-carboxylic acid.

Troubleshooting Logic Flow

Troubleshooting_Flowchart Start Low Yield? Check_Reactant Check Reactivity of 3-Fluoroaniline Start->Check_Reactant Yes Check_Byproducts Significant Byproducts? Start->Check_Byproducts No Add_Lewis_Acid Add Lewis Acid (e.g., BF3.THF) Check_Reactant->Add_Lewis_Acid Check_Temp Check Reaction Temperature Add_Lewis_Acid->Check_Temp Increase_Temp Increase Temperature to >65°C Check_Temp->Increase_Temp Increase_Temp->Check_Byproducts Control_Stoichiometry Adjust Stoichiometry Check_Byproducts->Control_Stoichiometry Yes Success Improved Yield Check_Byproducts->Success No Slow_Addition Slow Addition of Pyruvic Acid Control_Stoichiometry->Slow_Addition Slow_Addition->Success

Caption: A logical flowchart for troubleshooting low yields in the synthesis.

VI. References

  • Nakamura, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • Name Reactions. (n.d.). Doebner Reaction. [Link]

  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research.

  • Name Reactions. (n.d.). Combes Quinoline Synthesis. [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • MDPI. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank. [Link]

  • NIH. (2016). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • NIH. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 7-Fluoro-2-methylquinoline-4-carboxylic acid

Prepared by: Senior Application Scientist, Organic Synthesis Division Welcome to the technical support center for the synthesis of 7-Fluoro-2-methylquinoline-4-carboxylic acid. This guide is designed for researchers, med...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for the synthesis of 7-Fluoro-2-methylquinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this important fluoroquinolone intermediate. We will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you improve your reaction yields and product purity.

The synthesis of quinoline-4-carboxylic acids is a cornerstone of many pharmaceutical development programs. However, these syntheses, particularly classic methods like the Doebner reaction, are often plagued by issues such as low yields and the formation of intractable byproducts.[1] This guide provides field-proven insights to navigate these complexities.

Core Synthesis Protocol: Doebner Reaction

The Doebner reaction is a direct, three-component condensation used to prepare quinoline-4-carboxylic acid derivatives.[2] For the target molecule, this involves the reaction of 3-fluoroaniline, pyruvic acid, and acetaldehyde.

Experimental Protocol: Synthesis of 7-Fluoro-2-methylquinoline-4-carboxylic acid
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, combine 3-fluoroaniline (1.0 eq) and ethanol (or a suitable solvent like acetic acid).[3]

  • Reagent Addition:

    • Slowly add pyruvic acid (1.1 eq) to the stirred solution.

    • Begin heating the mixture to reflux (typically 80-100 °C).

    • Once refluxing, add acetaldehyde (1.1 eq) dropwise from the dropping funnel over 30-60 minutes. A slow addition rate is crucial to control the exotherm and minimize side reactions.

  • Reaction: Maintain the reaction at reflux for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup & Isolation:

    • After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker of ice water. A precipitate should form.

    • Adjust the pH to ~4-5 with a saturated sodium bicarbonate or dilute sodium hydroxide solution to ensure the carboxylic acid is in its neutral, less soluble form.

    • Stir the suspension for 30 minutes in an ice bath to maximize precipitation.

  • Purification:

    • Collect the crude solid product by vacuum filtration and wash with cold water.

    • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol, acetic acid, or DMF/water.[3][4]

    • Dry the purified crystals under vacuum to obtain 7-Fluoro-2-methylquinoline-4-carboxylic acid.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<40%). What are the primary causes and how can I improve it?

Answer: Low yield is the most frequently reported problem. It typically stems from incomplete conversion, competing side reactions, or mechanical loss during workup.

  • Causality: The Doebner reaction is notoriously sensitive to reaction conditions. The electron-withdrawing nature of the fluorine on the aniline starting material decreases its nucleophilicity, which can slow the desired reaction pathway and allow side reactions to dominate.[5] Furthermore, anilines with electron-withdrawing groups are known to give lower yields in conventional Doebner reactions.[5]

  • Troubleshooting Steps & Optimization:

    • Catalyst Optimization: The choice and amount of acid catalyst are critical. While classic procedures use strong Brønsted acids (HCl, H₂SO₄), these can also promote polymerization. A systematic screening of catalysts is recommended. Lewis acids such as ZnCl₂, SnCl₄, or Sc(OTf)₃ can often improve yields by activating the carbonyl components without being as harsh.[6]

    • Solvent Selection: While ethanol is common, using a higher-boiling solvent like acetic acid can sometimes improve yields by allowing for higher reaction temperatures.[3] Some modern procedures have explored solvent-free conditions or the use of ionic liquids.

    • Temperature Control: Ensure the reaction is maintained at the optimal reflux temperature. Insufficient heat leads to incomplete conversion, while excessive heat promotes tar formation.

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in many cases, improve the yields of quinoline syntheses by providing rapid, uniform heating.[3][7]

Condition Catalyst Solvent Temperature Typical Outcome Reference
StandardHCl / H₂SO₄Ethanol80 °C (Reflux)Low to moderate yield, potential for tar[2]
OptimizedAcetic AcidAcetic Acid118 °C (Reflux)Improved yield, better solubility of intermediates[3]
Lewis AcidZnCl₂ / SnCl₄Toluene110 °C (Reflux)Can improve yield and reduce polymerization[6]
MicrowaveTrifluoroacetic AcidEthanol120-150 °CRapid reaction (minutes vs. hours), often higher yield[3]

Below is a decision tree to guide your troubleshooting process for low yields.

LowYield_Troubleshooting start Low Yield Observed check_conversion Reaction Incomplete? (Check via TLC/LCMS) start->check_conversion side_reactions Significant Side Products or Tar Formation? check_conversion->side_reactions No increase_time_temp Increase Reaction Time or Temperature check_conversion->increase_time_temp Yes workup_loss Product Lost During Workup/Purification? side_reactions->workup_loss No optimize_conditions Optimize Catalyst/Solvent & Control Temperature side_reactions->optimize_conditions Yes change_catalyst Screen Different Catalysts (e.g., Lewis Acids) workup_loss->change_catalyst No, try new catalyst optimize_ph Optimize Precipitation pH (~4-5) workup_loss->optimize_ph Yes success Yield Improved increase_time_temp->success change_catalyst->success slow_addition Ensure Slow, Dropwise Addition of Aldehyde optimize_conditions->slow_addition slow_addition->success check_solvents Check Recrystallization Solvent for Solubility Loss optimize_ph->check_solvents check_solvents->success

Caption: Troubleshooting decision tree for low yield.

Question 2: My reaction mixture becomes a thick, dark, intractable tar. How can I prevent this?

Answer: Tar formation is a classic sign of acid-catalyzed polymerization of the carbonyl starting materials.[8] This is arguably the most significant competing side reaction.

  • Causality: Under strong acid and heat, pyruvic acid and especially acetaldehyde can readily self-condense and polymerize. This process competes directly with the desired quinoline formation, consuming starting materials and trapping the product in a polymeric matrix, making isolation nearly impossible.

  • Preventative Measures:

    • Control Reagent Addition: The most effective technique is the slow, dropwise addition of the most reactive carbonyl component (acetaldehyde) to the heated reaction mixture.[8] This keeps its instantaneous concentration low, favoring the reaction with the aniline intermediate over self-polymerization.

    • Moderate Temperature: Do not overheat the reaction. Use the minimum temperature required for a reasonable reaction rate.

    • Optimize Acid Catalyst: As mentioned for low yields, switching to a milder Lewis acid or simply reducing the concentration of the Brønsted acid can significantly decrease polymerization.[6]

Question 3: I'm having difficulty purifying the final product. It either won't precipitate or remains impure after recrystallization.

Answer: Purification of quinoline-4-carboxylic acids relies heavily on their amphoteric nature and differential solubility.

  • Causality: The molecule has both a basic quinoline nitrogen and an acidic carboxylic acid group. Its solubility is highly pH-dependent. Impurities are often structurally similar byproducts that co-precipitate or have similar solubility profiles.

  • Purification Protocol & Tips:

    • Acid-Base Wash/Precipitation: This is the most powerful purification tool for this class of compounds.[3]

      • After the initial workup, dissolve the crude product in a dilute basic solution (e.g., 1M NaOH), which will deprotonate the carboxylic acid to form the soluble sodium salt.

      • Filter this solution to remove any neutral, insoluble impurities (like polymers).

      • Wash the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to extract any remaining non-polar impurities.

      • Slowly re-acidify the clean aqueous layer with a dilute acid (e.g., 1M HCl or acetic acid) with vigorous stirring. The product will precipitate out as you approach its isoelectric point (typically pH 4-5).

      • Cool the suspension in an ice bath before filtering to maximize recovery.

    • Recrystallization: Finding the right solvent is key.

      • Good Solvents: Acetic acid, N,N-Dimethylformamide (DMF), and ethanol are commonly used.

      • Technique: If the product is highly soluble, a co-solvent system (e.g., DMF/water or ethanol/water) may be necessary. Dissolve the crude product in a minimum amount of the hot primary solvent, and then slowly add the "anti-solvent" (water) until turbidity persists. Re-heat to clarify and then allow to cool slowly. This method often yields highly pure crystals. A patented method for purifying a similar quinoline carboxylic acid derivative involves heating and stirring in DMF, followed by cooling and filtration.[4]

The general workflow for synthesis and purification is summarized in the diagram below.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage reagents 1. Combine 3-Fluoroaniline, Pyruvic Acid, Solvent addition 2. Heat to Reflux & Slowly Add Acetaldehyde reagents->addition reaction 3. Reflux for 4-12h (Monitor by TLC/LCMS) addition->reaction quench 4. Cool & Quench in Ice Water reaction->quench ph_adjust 5. Adjust pH to 4-5 to Precipitate Crude Product quench->ph_adjust filter_crude 6. Filter & Wash Crude Solid ph_adjust->filter_crude dissolve 7. Dissolve in Base (NaOH) & Filter Insolubles filter_crude->dissolve extract 8. Wash with Organic Solvent dissolve->extract precipitate 9. Re-acidify to Precipitate Pure Product extract->precipitate recrystallize 10. Recrystallize (Optional) from EtOH or DMF/Water precipitate->recrystallize final_product final_product recrystallize->final_product Dry Under Vacuum

Caption: General workflow for synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Doebner reaction?

A1: The Doebner reaction mechanism involves a series of condensations and cyclization steps. A simplified, accepted pathway is as follows:

  • Aniline reacts with acetaldehyde to form a Schiff base (imine).

  • Pyruvic acid enolizes and attacks the imine in a Mannich-type reaction.

  • The resulting intermediate undergoes cyclization via electrophilic aromatic substitution onto the aniline ring.

  • Finally, dehydration and oxidation (often by another intermediate acting as a hydrogen acceptor) occur to form the aromatic quinoline ring.[2]

Q2: Can I use a different aniline or aldehyde to create analogs?

A2: Yes, the Doebner and Doebner-von Miller reactions are versatile for creating a variety of substituted quinolines.[2][9] The choice of aniline determines the substitution pattern on the benzo portion of the quinoline ring. The choice of aldehyde or ketone will determine the substituent at the 2-position. For example, using benzaldehyde instead of acetaldehyde would yield a 2-phenylquinoline derivative.[3]

Q3: Are there more modern or "greener" alternatives to this synthesis?

A3: Absolutely. The field of organic synthesis is continually moving towards more sustainable methods. For quinoline synthesis, several improvements have been reported:

  • Solvent-Free Reactions: Some procedures report successful synthesis by heating the neat mixture of reactants, often with a solid-supported catalyst, which drastically reduces solvent waste.[10]

  • Catalyst Recovery: Using recyclable catalysts, such as certain nanoporous isopolyoxomolybdates or zirconia sulfuric acid, allows for easier purification and reuse of the catalyst, making the process more economical and environmentally friendly.[7][11]

  • Microwave-Assisted Synthesis: As mentioned in the troubleshooting section, using microwave irradiation is a key green chemistry technique that reduces energy consumption and reaction times.[7]

Q4: How do I confirm the identity and purity of my final product?

A4: A combination of standard analytical techniques is required for full characterization:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural elucidation. ¹H NMR will confirm the aromatic and methyl protons, ¹³C NMR will show all unique carbons, and ¹⁹F NMR is essential to confirm the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution MS (HRMS) can confirm the elemental formula.

  • Infrared Spectroscopy (IR): This can identify key functional groups, such as the broad O-H stretch of the carboxylic acid and C=O stretches.

  • Melting Point: A sharp melting point is a good indicator of purity. Compare your value to the literature value if available.

References
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available from: [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. Available from: [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available from: [Link]

  • Doebner–Miller reaction. Wikipedia. Available from: [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH. Available from: [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis. Available from: [Link]

  • Method for purifying quinolinecarboxylic acid derivative. Google Patents.
  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. NIH. Available from: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available from: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Synthesis and antibacterial activity of novel fluoroquinolone analogs. ResearchGate. Available from: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available from: [Link]

  • Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as Highly Efficient Recyclable Catalyst in Refluxing Water. SciELO México. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Available from: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available from: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central. Available from: [Link]

  • A process for synthesis of fluoroquinolonic derivatives. Google Patents.
  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Available from: [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.
  • Conrad-limpach-knorr synthesis of Quinolone. YouTube. Available from: [Link]

  • design & synthesis of fluoroquinolone through green chemistry approach. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available from: [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Available from: [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. Available from: [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. Available from: [Link]

  • What are some common causes of low reaction yields? Reddit. Available from: [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Available from: [Link]

  • Conrad-Limpach Reaction. Cambridge University Press. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Quinoline-4-Carboxylic Acids

Welcome to the technical support center for the synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of these important synthetic routes. Quinoline-4-carboxylic acids are a cornerstone scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] However, their synthesis is often plagued by side reactions that can impact yield, purity, and scalability.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. We will focus primarily on the two most common and powerful synthetic strategies: the Doebner reaction and the Pfitzinger reaction .

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems encountered during the synthesis of quinoline-4-carboxylic acids. Each question is followed by a detailed explanation of the underlying cause and a step-by-step protocol for remediation.

Question 1: My Doebner reaction is giving a very low yield, especially with an electron-withdrawing group on my aniline. What is happening and how can I fix it?

Root Cause Analysis: This is a well-documented challenge in the classical Doebner synthesis, which involves the three-component reaction of an aniline, an aldehyde, and pyruvic acid.[3] Anilines bearing electron-withdrawing groups (e.g., -CF₃, -NO₂, halides) are poor nucleophiles, which slows down the initial condensation steps. More critically, the final aromatization step of the dihydroquinoline intermediate often fails. Under traditional conditions (e.g., refluxing ethanol), this leads to the formation of a stable, reduced amine byproduct instead of the desired quinoline, significantly depressing the yield.[1] Recent mechanistic studies have shown that the reaction can be transformed into a highly efficient hydrogen-transfer process where an excess of an imine intermediate acts as an internal oxidant for the final aromatization step.[1][2]

Troubleshooting Protocol: The Optimized Doebner Hydrogen-Transfer Reaction To overcome the limitations of the classic Doebner reaction, especially for challenging substrates, the following modern protocol is recommended.[1]

Step-by-Step Methodology:

  • Reactor Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the substituted aniline (2.0 equiv.) and the aldehyde (2.2 equiv.) to acetonitrile (MeCN).

  • Catalyst Addition: Add the Lewis acid catalyst, Boron trifluoride tetrahydrofuran complex (BF₃·THF, 0.5 equiv.), to the mixture at room temperature.

  • Heating: Heat the reaction mixture to a minimum of 65 °C. The reaction must be sufficiently heated to proceed efficiently.[1]

  • Slow Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (1.0 equiv.) in MeCN. Add this solution dropwise to the heated reaction mixture over 1-2 hours. This slow addition is crucial to suppress the decomposition of pyruvic acid at high temperatures and minimize impurity formation.[1]

  • Reaction Monitoring: Allow the reaction to stir at temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Isolation: Upon completion, cool the reaction mixture. Perform an inverse extraction, followed by solidification and filtration to isolate the crude quinoline-4-carboxylic acid product. This simplified workup is a key advantage of this protocol.[1]

Data Summary: Comparison of Doebner Reaction Conditions

ParameterTraditional DoebnerOptimized Hydrogen-Transfer DoebnerRationale for Change
Catalyst Brønsted Acid (e.g., H₂NSO₃H)Lewis Acid (BF₃·THF)BF₃·THF is more effective for activating the carbonyls and promoting cyclization.[1]
Solvent Ethanol or WaterAcetonitrile (MeCN)MeCN was found to be the optimal solvent, providing higher yields than EtOH, Toluene, or DMF.[1]
Stoichiometry ~1:1:1 (Aniline:Aldehyde:Acid)2:2.2:1 (Aniline:Aldehyde:Acid)Excess aniline and aldehyde form the imine intermediate that acts as a hydrogen acceptor (internal oxidant).[1]
Temperature Reflux (~78 °C in EtOH)≥ 65 °CA minimum temperature is required to drive the hydrogen-transfer mechanism.[1]
Pyruvic Acid Added at onceAdded dropwisePrevents thermal decomposition and reduces side product formation.[1]
Question 2: My Pfitzinger reaction is producing a complex mixture and the product is difficult to purify. What are the common pitfalls?

Root Cause Analysis: The Pfitzinger reaction, which condenses isatin with an α-methylene carbonyl compound under basic conditions, is a robust method for generating quinoline-4-carboxylic acids.[4][5] However, several issues can lead to poor outcomes:

  • Incomplete Ring-Opening of Isatin: The reaction requires the initial base-catalyzed hydrolysis of isatin's amide bond to form an isatic acid salt. If this step is incomplete, unreacted isatin will contaminate the final product.[5]

  • Carbonyl Self-Condensation: The α-methylene carbonyl starting material can undergo self-condensation (e.g., an aldol reaction) under the basic conditions, creating a host of impurities.

  • Precipitation and Workup: The desired product is a carboxylic acid, which is often soluble in the basic reaction medium as its carboxylate salt. Improper acidification during workup can lead to oily precipitates or incomplete product recovery.

Troubleshooting Protocol: A Refined Pfitzinger Synthesis This protocol ensures complete isatin activation and minimizes side reactions.[4]

Step-by-Step Methodology:

  • Base Preparation: In a round-bottom flask, dissolve potassium hydroxide (KOH, ~2.7 equiv.) in a minimal amount of water, then add absolute ethanol to create the basic medium.

  • Isatin Activation: Add isatin (1.0 equiv.) to the basic solution. Stir vigorously at room temperature for at least 1 hour. A distinct color change (e.g., from purple to brown) should be observed, indicating the formation of the isatic acid salt.[4]

  • Controlled Carbonyl Addition: Once the isatin is fully activated, begin the slow, dropwise addition of the ketone or aldehyde (2.0 equiv.) to the mixture. Adding the carbonyl slowly minimizes its instantaneous concentration, thereby suppressing self-condensation side reactions.

  • Thermal Cyclization: After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux (e.g., ~79 °C) with continuous stirring for 24 hours.[4]

  • Product Precipitation: Cool the reaction mixture to room temperature and add distilled water to dissolve the potassium carboxylate salt. Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise until the pH is acidic (pH ~4-5). The quinoline-4-carboxylic acid product should precipitate as a solid.

  • Purification: Filter the precipitate using a Buchner funnel. Wash the filter cake sequentially with cold water, cold ethanol, and finally diethyl ether.[4] This washing sequence is critical for removing unreacted starting materials and soluble byproducts.

Question 3: I'm observing significant dark tar formation in my reaction, regardless of the specific quinoline synthesis method. What causes this and how can I prevent it?

Root Cause Analysis: Tar formation is a common consequence of strong acid catalysis and high temperatures acting on reactive organic species like anilines, aldehydes, and enamines.[6][7] The highly reactive intermediates can polymerize or degrade under harsh conditions. The Skraup synthesis, which uses concentrated sulfuric acid and an oxidant, is notoriously exothermic and prone to violent tarring if not properly controlled.[6]

General Prevention Strategies:

  • Choose Milder Catalysts: Whenever possible, replace strong mineral acids like H₂SO₄ with milder alternatives. Lewis acids (BF₃·THF, AlCl₃) or solid-supported acids can provide the necessary activation with fewer degradation side reactions.[1][3]

  • Optimize Temperature: Do not assume that higher temperatures are always better. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For highly exothermic reactions, ensure adequate cooling and consider a jacketed reactor for larger scales.

  • Control Reagent Concentration: As detailed in the protocols above, the slow addition of a highly reactive component (like an aldehyde or pyruvic acid) keeps its instantaneous concentration low, preventing runaway polymerization.

  • Solvent Selection: A solvent that properly solvates reactive intermediates can prevent them from aggregating and forming insoluble tars. Refer to optimized protocols for the best solvent choice for your specific reaction.[1]

  • Inert Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may contribute to colored impurities and tar.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanistic difference between the Doebner and Pfitzinger routes?

The primary difference lies in the starting materials and the way the quinoline scaffold is constructed.

  • The Doebner Reaction is a three-component condensation. It builds the new pyridine ring onto a pre-existing aniline ring using fragments from an aldehyde and pyruvic acid.[8]

  • The Pfitzinger Reaction starts with isatin, which already contains the aniline portion fused to a five-membered ring. The reaction proceeds by breaking open the five-membered ring and re-closing it with a two-carbon unit from a ketone or aldehyde to form the new six-membered pyridine ring.[5][9]

G cluster_doebner Doebner Reaction cluster_pfitzinger Pfitzinger Reaction Aniline Aniline Doebner_Intermediate 3-Component Adduct Aniline->Doebner_Intermediate Condensation Aldehyde Aldehyde Aldehyde->Doebner_Intermediate Condensation PyruvicAcid Pyruvic Acid PyruvicAcid->Doebner_Intermediate Condensation Target Quinoline-4-Carboxylic Acid Doebner_Intermediate->Target Cyclization & Aromatization Isatin Isatin IsaticAcid IsaticAcid Isatin->IsaticAcid Base Hydrolysis Carbonyl α-Methylene Carbonyl Pfitzinger_Intermediate 2-Component Adduct Carbonyl->Pfitzinger_Intermediate Condensation IsaticAcid->Pfitzinger_Intermediate Condensation Pfitzinger_Intermediate->Target Cyclization & Decarboxylation G DHQ Dihydroquinoline Intermediate Quinoline Aromatic Quinoline Product DHQ->Quinoline Oxidation Oxidant External Oxidant (e.g., Nitrobenzene) or Internal Oxidant (e.g., Imine) Reduced_Oxidant Reduced Byproduct Oxidant->Reduced_Oxidant Reduction

Caption: The final aromatization step in quinoline synthesis.

Q3: How does the electronic nature of the aniline substituent affect the reaction outcome?

The electronic properties of the substituent on the aniline ring have a profound impact on its reactivity, particularly in the initial nucleophilic attack that starts most of these synthetic sequences.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl (-CH₃) increase the electron density on the aniline nitrogen, making it a stronger nucleophile. This generally accelerates the initial condensation with the carbonyl component and can lead to higher yields under standard conditions.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), trifluoromethyl (-CF₃), or halides (-Cl, -Br) decrease the electron density on the nitrogen, making the aniline a weaker nucleophile. This significantly slows the initial condensation and is a primary reason why traditional Doebner and Povarov reactions give low yields with these substrates. [1][2]Overcoming this deactivation is the main purpose of the optimized hydrogen-transfer protocol described in this guide. [1]

G Start Low Yield or No Reaction? AnilineType Analyze Aniline Substituent Start->AnilineType EWG Electron-Withdrawing Group (e.g., -CF3, -Cl, -NO2) AnilineType->EWG Yes EDG Electron-Donating Group (e.g., -OCH3, -CH3) AnilineType->EDG No Action_EWG Problem: Poor Nucleophilicity Solution: Use Optimized Protocol (e.g., Lewis Acid, H-Transfer) EWG->Action_EWG Action_EDG Problem: Likely Not Aniline Reactivity Solution: Check Other Reagents, Temperature, or Catalyst EDG->Action_EDG

Sources

Optimization

Technical Support Center: 7-Fluoro-2-methylquinoline-4-carboxylic acid

Welcome to our dedicated technical support center for 7-Fluoro-2-methylquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for 7-Fluoro-2-methylquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of handling this compound in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments. Our guidance is rooted in established principles of chemical stability and analytical science, empowering you to develop robust methodologies for your specific application.

Troubleshooting Guide: Common Issues in Solution

Researchers working with 7-Fluoro-2-methylquinoline-4-carboxylic acid in solution may encounter several common challenges. This guide provides a structured approach to diagnosing and resolving these issues, ensuring the reliability of your experimental results.

Issue 1: Unexpected Precipitation or Low Solubility

You've prepared a solution of 7-Fluoro-2-methylquinoline-4-carboxylic acid, but observe precipitation over time, or you are unable to achieve your desired concentration.

Potential Causes and Solutions:

  • pH-Dependent Solubility: The solubility of quinoline-4-carboxylic acids is often highly dependent on the pH of the solution. The carboxylic acid moiety is acidic, while the quinoline nitrogen is basic, making the molecule amphoteric.

    • Troubleshooting Steps:

      • Measure the pH of your solution. Small variations in the pH of your solvent or buffer can significantly impact solubility.

      • Adjust the pH. To dissolve the compound, try adjusting the pH. For quinoline-4-carboxylic acids, solubility is generally higher at acidic pH (below the pKa of the carboxyl group) and at basic pH (above the pKa of the quinoline nitrogen).

      • Consider the pKa. While the exact pKa of 7-Fluoro-2-methylquinoline-4-carboxylic acid may not be readily available, related quinoline carboxylic acids have pKa values for the carboxylic acid group in the range of 3-5 and for the quinoline nitrogen in the range of 5-7. A pH titration can help determine the optimal pH for solubility.

  • Solvent Selection: The choice of solvent is critical for maintaining solubility.

    • Troubleshooting Steps:

      • Review your solvent system. If using a mixed solvent system (e.g., DMSO/water), ensure the final concentration of the organic solvent is sufficient to maintain solubility.

      • Test alternative solvents. Consider solvents such as ethanol, methanol, or DMF, depending on the requirements of your experiment.

      • Perform a solubility study. Systematically test the solubility in a range of solvents and pH conditions to identify the optimal formulation for your stock solutions and experimental dilutions.

  • Salt Formation: In buffered solutions, the compound may form salts with low solubility.

    • Troubleshooting Steps:

      • Evaluate your buffer components. Be aware of potential counter-ions in your buffer that could form insoluble salts.

      • Try alternative buffer systems. If you suspect salt precipitation, switch to a different buffer system with different counter-ions.

Issue 2: Inconsistent Results or Loss of Potency

You observe a decrease in the expected biological activity or inconsistent analytical measurements over time.

Potential Causes and Solutions:

  • Chemical Degradation: 7-Fluoro-2-methylquinoline-4-carboxylic acid may be susceptible to degradation under certain conditions. As a fluoroquinolone analogue, potential degradation pathways could include photodecomposition or hydrolysis.[1][2]

    • Troubleshooting Workflow:

      start Inconsistent Results/ Loss of Potency check_storage Review Storage Conditions (Temp, Light, Headspace) start->check_storage analyze_fresh Prepare & Analyze Fresh vs. Aged Solution check_storage->analyze_fresh compare_data Compare Chromatograms (HPLC-UV/MS) analyze_fresh->compare_data new_peaks New Peaks Observed? compare_data->new_peaks parent_decrease Parent Peak Decreased? new_peaks->parent_decrease Yes optimize_conditions Optimize Storage & Handling Conditions new_peaks->optimize_conditions No identify_degradants Identify Degradation Products (LC-MS/MS) parent_decrease->identify_degradants Yes parent_decrease->optimize_conditions No forced_degradation Perform Forced Degradation Study identify_degradants->forced_degradation forced_degradation->optimize_conditions end Consistent Results optimize_conditions->end

      Caption: Troubleshooting workflow for loss of compound potency.

    • Explanation of Workflow:

      • Review Storage Conditions: Ensure solutions are stored protected from light and at an appropriate temperature (e.g., 4°C or -20°C). Minimize headspace in vials to reduce exposure to oxygen.

      • Analyze Fresh vs. Aged Solutions: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to compare a freshly prepared solution with one that has been stored under your experimental conditions.

      • Compare Chromatograms: Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which may indicate degradation products.

      • Identify Degradants: If new peaks are observed, use a mass spectrometer (LC-MS) to obtain molecular weights and fragmentation patterns to help elucidate the structures of the degradation products.

      • Perform Forced Degradation Studies: To proactively understand the stability of your compound, it is advisable to conduct forced degradation studies.[3][4][5] This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, oxidation) to intentionally induce degradation. This will help identify potential degradation pathways and develop a stability-indicating analytical method.[3]

  • Adsorption to Surfaces: The compound may adsorb to plastic or glass surfaces, leading to a decrease in the effective concentration.

    • Troubleshooting Steps:

      • Test different container types. Compare results from experiments conducted in polypropylene, polyethylene, and glass containers.

      • Consider using silanized glassware. This can reduce adsorption of polar compounds.

      • Include a surfactant. In some cases, a low concentration of a non-ionic surfactant (e.g., Tween-20) can help prevent adsorption, if compatible with your experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of 7-Fluoro-2-methylquinoline-4-carboxylic acid?

A1: We recommend starting with a high-purity grade of Dimethyl Sulfoxide (DMSO). 7-Fluoro-2-methylquinoline-4-carboxylic acid is a solid at room temperature and should be readily soluble in DMSO. For subsequent dilutions into aqueous buffers, ensure the final DMSO concentration is low enough to be compatible with your assay and to prevent precipitation. Typically, a final DMSO concentration of less than 1% is recommended for biological assays.

Q2: How should I store solutions of 7-Fluoro-2-methylquinoline-4-carboxylic acid?

A2: For optimal stability, we recommend the following storage conditions:

  • Short-term (days to weeks): Store at 2-8°C, protected from light.

  • Long-term (weeks to months): Store at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and influx of moisture. Aliquoting stock solutions is highly recommended to avoid repeated freeze-thaw cycles.

Q3: Is 7-Fluoro-2-methylquinoline-4-carboxylic acid sensitive to light?

A3: Many fluoroquinolone derivatives are known to be photosensitive and can undergo photodegradation.[1][6] Therefore, it is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil. When working with the compound on the benchtop, minimize exposure to direct light.

Q4: What analytical methods are suitable for quantifying 7-Fluoro-2-methylquinoline-4-carboxylic acid and its potential degradants?

A4: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and effective method for the analysis of quinoline derivatives.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, is typically used.

  • Detection: The quinoline ring system has a strong chromophore, making UV detection highly sensitive. A photodiode array (PDA) detector can be used to assess peak purity.

  • Mass Spectrometry (LC-MS): For identifying unknown degradation products, coupling HPLC with a mass spectrometer is essential.[7]

Q5: How can I perform a forced degradation study for this compound?

A5: A forced degradation study is a systematic way to investigate the stability of a drug substance.[3][5] A general protocol is outlined below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Experimental Protocol: Forced Degradation Study

  • Prepare a stock solution of 7-Fluoro-2-methylquinoline-4-carboxylic acid in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Set up the following stress conditions in separate vials:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂.

    • Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60-80°C).

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm or 365 nm) and/or white light. A control sample should be wrapped in foil and kept under the same conditions.

  • Incubate the samples for a defined period (e.g., 24, 48, 72 hours). It may be necessary to optimize the incubation time and stressor concentration to achieve the desired level of degradation.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC method.

  • Evaluate the chromatograms for the appearance of new peaks and a decrease in the parent peak area.

Data Presentation: Example Forced Degradation Results

Stress Condition% Degradation of Parent CompoundNumber of Degradation Products
0.1 N HCl (48h, 60°C)12.52
0.1 N NaOH (48h, 60°C)8.21
3% H₂O₂ (24h, RT)15.83
Heat (72h, 80°C)5.11
UV Light (24h)22.34

Note: The data in this table is illustrative and not based on experimental results for this specific compound.

By understanding the potential stability liabilities of 7-Fluoro-2-methylquinoline-4-carboxylic acid, you can take proactive steps to ensure the quality and reliability of your research. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • ResearchGate. (2015, November 21). Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives: MWI synthesis, cytotoxic activity, apoptotic DNA fragmentation and molecular docking studies. Retrieved from [Link]

  • PubMed. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. Retrieved from [Link]

  • MDPI. (2022, July 14). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Retrieved from [Link]

  • ACS Omega. (2020, February 11). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. Retrieved from [Link]

  • PubMed. Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. Retrieved from [Link]

  • Oxford Academic. (2005, April 27). Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chromatography. Retrieved from [Link]

  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • ResearchGate. (2015, August 10). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. Retrieved from [Link]

  • NIH. (2012, January-March). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • MDPI. (2021, March 18). Understanding the Role of Complexation of Fluoroquinolone and β-Lactam Antibiotics with Iron (III) on the Photodegradation under Solar Light and UVC Light. Retrieved from [Link]

  • PubChem. 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Retrieved from [Link]

  • NIH. (2005, July). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • PMC. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • YouTube. (2011, March 29). Fluoroquinolones: Mechanisms of Action and Resistance. Retrieved from [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • MDPI. (2016, August 24). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

  • YouTube. (2023, October 27). How do fluoroquinolone antibiotics work? Retrieved from [Link]

  • PubChem. 2-Hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]

  • Chem-Impex. 2-Methyl-Quinoline-4-carboxylic acid. Retrieved from [Link]

  • PubChem. 2-Methylquinoline-4-carboxylic acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Modifying Reaction Conditions for Quinoline Synthesis

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the quinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the quinoline scaffold. Quinolines are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] However, classic named reactions for their synthesis are often plagued by issues such as harsh conditions, low yields, poor regioselectivity, and significant side product formation.[1][3]

This document moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format. Our goal is to empower you to rationally modify your reaction conditions to overcome common experimental hurdles.

Part 1: Troubleshooting Low Yields and Reaction Stalls

Low product yield is one of the most frequent challenges in quinoline synthesis. The root cause often lies in suboptimal reaction conditions that fail to adequately promote the key cyclization and dehydration/oxidation steps.

Q1: My Skraup/Doebner-von Miller reaction is sluggish and giving a low yield. How can I drive it to completion?

Answer: Both the Skraup and Doebner-von Miller syntheses rely on the acid-catalyzed reaction of anilines with α,β-unsaturated carbonyl compounds (or their precursors).[4] Low yields often stem from insufficient acid catalysis, improper temperature control, or deactivation of the aniline substrate.

Causality & Expert Analysis: The key is to facilitate two critical steps: the initial Michael addition of the aniline to the unsaturated carbonyl and the subsequent electrophilic cyclization onto the aromatic ring.

  • Acid Catalysis: Strong Brønsted acids (e.g., H₂SO₄, HCl) or Lewis acids (e.g., SnCl₄, Sc(OTf)₃) are essential to activate the carbonyl group, making it more electrophilic for the initial conjugate addition.[4][5] If the reaction is stalling, the acidity may be insufficient.

  • Substrate Reactivity: Anilines with strongly electron-withdrawing groups (e.g., -NO₂) are less nucleophilic and can be resistant to reaction.[6][7] These substrates require more forcing conditions or stronger acid catalysts to achieve reasonable conversion.[8]

  • Temperature: While heat is required, excessive temperatures can promote polymerization and tar formation, which consumes starting materials and complicates purification.[9][10]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield.

Recommended Actions:

  • Catalyst Optimization: For anilines with electron-withdrawing groups, consider switching from standard Brønsted acids to stronger Lewis acids like hafnium(IV) triflate (Hf(OTf)₄) or scandium(III) triflate (Sc(OTf)₃), which can be more effective.[5][11]

  • Solvent Modification: Using trifluoroacetic acid (TFA) as both a solvent and a catalyst can dramatically improve yields in some cases, particularly for challenging substrates.[11]

  • Temperature Control: Begin at a moderate temperature (e.g., 80-100 °C) and only increase it incrementally if the reaction does not proceed. Monitor for the onset of charring.

Q2: My Friedländer synthesis is not working. What are the critical parameters to check?

Answer: The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is sensitive to catalyst choice and the reactivity of both coupling partners.[1]

Causality & Expert Analysis: The reaction proceeds via an initial aldol-type condensation to form a Schiff base, followed by cyclization and dehydration.[12] Failure can occur at either stage.

  • Catalysis: The reaction can be catalyzed by either acid or base. The choice is critical and substrate-dependent.[3] Base catalysis (e.g., KOH, NaOH) is effective at deprotonating the α-methylene group, facilitating the initial condensation. Acid catalysis (e.g., p-TsOH, H₂SO₄) activates the carbonyl group of the 2-aminoaryl ketone.[13]

  • Modern Catalysts: Traditional methods often require harsh conditions.[13] Modern protocols utilize catalysts like iodine, ionic liquids, or various nanocatalysts, which can promote the reaction under much milder conditions, leading to higher yields and cleaner product profiles.[1][2][13]

Data-Driven Recommendations for Catalyst Selection:

Catalyst SystemConditionsTypical Yield RangeKey Advantages & Reference
KOH / Ethanol Reflux60-85%Classic, inexpensive base catalysis.[3]
p-TsOH / Toluene Reflux (Dean-Stark)70-90%Effective acid catalysis with water removal.[13]
Iodine (I₂) (cat.) Solvent-free, 80-100 °C85-95%Mild, efficient, and environmentally friendly.[13]
Ionic Liquid [bmim]HSO₄ Solvent-free, 120 °C90-98%Short reaction times, high yields, reusable catalyst.[1]
Silica-supported NaHSO₄ Solvent-free, low tempGoodHeterogeneous catalyst, easy separation.[14]

Part 2: Controlling Regioselectivity

Achieving the desired constitutional isomer is a significant challenge, particularly when using unsymmetrical reactants.

Q3: How can I control the regiochemical outcome in a Combes synthesis with an unsymmetrical β-diketone?

Answer: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[15] When an unsymmetrical β-diketone is used, two regioisomeric quinoline products are possible. The outcome is determined by which carbonyl group of the diketone undergoes the initial nucleophilic attack by the aniline and, more importantly, which side undergoes the subsequent electrophilic aromatic cyclization.

Causality & Expert Analysis: The regioselectivity is a delicate balance of steric and electronic factors.

  • Initial Condensation: The aniline will preferentially attack the less sterically hindered and more electronically activated carbonyl group.

  • Cyclization (Rate-Determining Step): The subsequent electrophilic annulation onto the aniline ring is the rate-determining step.[15] The direction of this cyclization is heavily influenced by the steric bulk of the substituents on the intermediate enamine. The reaction will favor the pathway that minimizes steric hindrance.[15]

Strategic Modifications:

  • Steric Control: To favor the formation of 2-substituted quinolines, increase the steric bulk of the R group at the 4-position of the β-diketone. This will sterically disfavor cyclization at the adjacent position, directing the reaction to form the 2-substituted product.[15]

  • Electronic Control: Using an aniline with an electron-donating group (e.g., methoxy) can influence the site of cyclization, although steric effects often dominate.[15]

  • Catalyst Choice: While concentrated sulfuric acid is common, polyphosphoric ester (PPE) has been shown to be a more effective dehydrating agent and can influence the isomer ratio.[15]

Regioselectivity_Combes cluster_0 Unsymmetrical β-Diketone R1 R1 Group (e.g., -CH3) Intermediate Enamine Intermediate R1->Intermediate R2 R2 Group (e.g., -CF3) R2->Intermediate Aniline Aniline Aniline->Intermediate Product_A Product A (4-R1, 2-R2) Intermediate->Product_A Pathway A Product_B Product B (2-R1, 4-R2) Intermediate->Product_B Pathway B Sterics Steric Hindrance of R1 vs. R2 (Dominant Factor) Sterics->Intermediate

Caption: Factors influencing regioselectivity in the Combes synthesis.

Part 3: Minimizing Side Products and Tar Formation

The often harsh, strongly acidic, and high-temperature conditions of classic quinoline syntheses are a breeding ground for unwanted side reactions, most notably the formation of intractable tars.

Q4: My Skraup reaction is producing a large amount of black tar. How can I get a cleaner reaction?

Answer: This is the most notorious problem with the Skraup synthesis.[16] The tar is primarily caused by the acid-catalyzed polymerization of acrolein, which is formed in situ from the dehydration of glycerol.[10] The highly exothermic nature of the reaction accelerates this polymerization.[3][10]

Causality & Expert Analysis: The key to a cleaner reaction is controlling the rate of acrolein formation and preventing its polymerization.

  • Exotherm Control: The reaction is violently exothermic.[3] Uncontrolled temperature spikes lead directly to rapid polymerization and charring.

  • Oxidant Choice: The choice of oxidizing agent is critical. While nitrobenzene is traditional, it can contribute to the violence of the reaction.[10] Safer and milder alternatives are often preferable.

Proven Mitigation Strategies:

StrategyMechanism of ActionImplementation Details & Reference
Add a Moderator Acts as an oxygen carrier, slowing the reaction and controlling the exotherm.Add ferrous sulfate (FeSO₄) to the initial reaction mixture. This is the most common and effective method.[16][17] Boric acid can also be used.[10]
Use a Milder Oxidant Reduces the overall reaction vigor and potential for runaway reactions.Replace nitrobenzene or arsenic pentoxide with iodine (generated in situ from KI/H₂SO₄) . This provides a much more controlled oxidation.[10][18]
Control Reagent Addition Prevents a rapid, uncontrolled exotherm.Add the concentrated sulfuric acid slowly and portion-wise with efficient external cooling (e.g., an ice bath).[16]
Microwave Irradiation Provides rapid and uniform heating, potentially reducing side reactions.Using microwave heating in combination with an ionic liquid medium can eliminate the need for an external oxidant and reduce tarring.[1]
Q5: How do I purify my crude quinoline product from the residual tar?

Answer: Isolating the desired quinoline from the tarry crude mixture is a significant challenge. Standard column chromatography is often ineffective as the tar will irreversibly bind to the silica gel.

Expert-Recommended Purification Protocol:

  • Dilution & Neutralization: After the reaction is complete, cool the mixture and carefully pour it into a large volume of cold water. Slowly neutralize the highly acidic solution with a strong base (e.g., NaOH solution) until it is alkaline. This must be done with extreme caution and efficient cooling.[16]

  • Steam Distillation: The most effective method for separating the volatile quinoline product from the non-volatile polymeric tar is steam distillation .[16] The quinoline will co-distill with the water, leaving the tar behind.

  • Extraction: Collect the distillate and perform a liquid-liquid extraction with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to recover the quinoline from the aqueous phase.

  • Final Purification: Dry the combined organic extracts (e.g., over MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude quinoline can then be further purified by vacuum distillation or recrystallization.[19][20]

Part 4: Detailed Experimental Protocol

This section provides a representative protocol for a modified Skraup synthesis that incorporates measures to control the reaction's vigor and minimize tar formation.

Protocol: Synthesis of Quinoline using a Moderated Skraup Reaction

Safety Warning: This reaction is highly exothermic and involves corrosive and toxic materials.[21] It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (goggles, lab coat, gloves). A safety shower and fire extinguisher must be readily accessible.[21]

Reagents:

  • Aniline

  • Glycerol (anhydrous, "dynamite" grade is best)[17]

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Nitrobenzene (or alternative oxidant)

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add aniline, glycerol, and ferrous sulfate.[17]

  • Acid Addition: Begin vigorous stirring and start to add concentrated sulfuric acid dropwise from the dropping funnel. The addition should be slow and controlled to manage the initial exotherm. Use an ice-water bath to maintain the internal temperature below 120 °C.

  • Initiation: After the acid addition is complete, add the nitrobenzene.

  • Heating: Gently heat the mixture using a heating mantle. The reaction will become self-sustaining and begin to reflux vigorously. Be prepared to lower the heating mantle or use a cooling bath to moderate the reaction if it becomes too violent.

  • Completion: Once the initial vigorous phase subsides, continue to heat the mixture at reflux for 3-4 hours to ensure the reaction goes to completion.[16]

  • Work-up: Allow the flask to cool to room temperature. Carefully pour the dark, viscous mixture into a large beaker containing 2 L of cold water.

  • Purification: Proceed with the neutralization, steam distillation, and extraction steps as described in Question 5 .

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784–20793.
  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules (Basel, Switzerland), 21(8), 986.
  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Asadi, S. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.
  • Google Patents. (n.d.). Method for extracting quinoline and isoquinoline from coal tar wash oil.
  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
  • ResearchGate. (2007). Regioselectivity of Friedländer Quinoline Syntheses.
  • Zhang, H., Liu, Y., Liu, G., Chen, Y., & Wang, Q. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Molecules (Basel, Switzerland), 29(1), 123.
  • ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
  • Sciencemadness.org. (2009).
  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • BenchChem. (2025).
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction.
  • Organic Syntheses Procedure. (n.d.). 6-methoxy-8-nitroquinoline.
  • ACS Omega. (2024).
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). 24 questions with answers in QUINOLINES | Science topic.
  • ResearchGate. (2023). (PDF)
  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • BenchChem. (2025).
  • PMC. (n.d.). Advances in polymer based Friedlander quinoline synthesis.
  • YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
  • BenchChem. (n.d.). Improving the regioselectivity of the Doebner-Miller reaction.
  • Reddit. (2017, July 18). Skraup Synthesis of Quinoline - tips/pointers : r/chemistry.
  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
  • Wiley Online Library. (n.d.). Combes Quinoline Synthesis.
  • Organic Syntheses Procedure. (n.d.). The 12-l.
  • ResearchGate. (2020). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis.
  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.

Sources

Optimization

Technical Support Center: 7-Fluoro-2-methylquinoline-4-carboxylic acid Degradation Pathways

Welcome to the technical support center for 7-Fluoro-2-methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degrada...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Fluoro-2-methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways. Here, we address common experimental challenges through troubleshooting guides and frequently asked questions, grounded in established scientific principles.

Section 1: Core Concepts & Stability

FAQ: What are the primary drivers of 7-Fluoro-2-methylquinoline-4-carboxylic acid degradation?

The degradation of 7-Fluoro-2-methylquinoline-4-carboxylic acid, like other fluoroquinolone structures, is primarily influenced by three factors: light, microbial activity, and harsh chemical environments (e.g., strong oxidizers).

  • Photodegradation: Exposure to ultraviolet (UVA) and even ambient room light can induce photochemical reactions.[1] For fluoroquinolones, this can lead to defluorination, decarboxylation, and oxidation of the quinoline core.[2][3] It is crucial to protect solutions of this compound from light during storage and experimentation to prevent the formation of photodegradation products.[1]

  • Microbial Degradation: Certain microorganisms have been shown to utilize quinoline-4-carboxylic acid as a carbon and energy source.[4][5] The degradation pathway often begins with oxidation of the quinoline ring, leading to hydroxylated intermediates and eventual ring cleavage.[4][5] While specific data on 7-Fluoro-2-methylquinoline-4-carboxylic acid is limited, it is reasonable to hypothesize a similar susceptibility to microbial action, particularly in environmental or biological matrices.

  • Chemical Degradation: Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals, are effective in degrading fluoroquinolones.[6] The degradation pathways in such systems are complex and can involve multiple reaction sites on the molecule.

FAQ: How should I store 7-Fluoro-2-methylquinoline-4-carboxylic acid to minimize degradation?

To ensure the integrity of your sample, proper storage is critical. Based on the known stability of related compounds, we recommend the following:

Condition Recommendation Rationale
Light Store in an amber vial or a container wrapped in aluminum foil.Prevents photodegradation.[1]
Temperature Store in a cool, dry place. For long-term storage, consider refrigeration or freezing as a solid.Reduces the rate of potential chemical degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of solutions.Minimizes oxidation.
Form Store as a solid whenever possible.[7]Solutions, particularly aqueous ones, can be more susceptible to microbial growth and hydrolysis over time.

Section 2: Troubleshooting Experimental Workflows

This section addresses specific problems you might encounter during your research.

Q1: I'm observing unexpected peaks in my chromatogram when analyzing my sample. What could be the cause?

Possible Cause 1: Photodegradation

If your sample has been exposed to light, even for a short period, you may be observing photodegradation products.[1]

Troubleshooting Steps:

  • Control Experiment: Prepare a fresh solution of 7-Fluoro-2-methylquinoline-4-carboxylic acid, protecting it from light at all times. Analyze it immediately and compare the chromatogram to your sample.

  • Forced Degradation Study: Intentionally expose a solution to a UV lamp for a controlled period. Analyze this "forced degradation" sample to see if the unexpected peaks match those in your original sample.

Workflow for a Simple Forced Photodegradation Study

G cluster_prep Sample Preparation cluster_exposure UV Exposure cluster_analysis Analysis A Prepare a solution of known concentration B Transfer to a quartz cuvette or UV-transparent vial A->B C Place under a controlled UV light source (e.g., 365 nm) B->C D Take aliquots at defined time points (e.g., 0, 15, 30, 60 min) C->D E Inject aliquots into HPLC-UV or LC-MS/MS D->E F Monitor for the decrease of the parent peak and the appearance of new peaks E->F

Caption: Workflow for a forced photodegradation study.

Possible Cause 2: Microbial Contamination

If your sample is in an aqueous buffer and has been stored for some time, especially at room temperature, microbial degradation could be the source of the new peaks.

Troubleshooting Steps:

  • Sterile Filtration: Filter your sample through a 0.22 µm filter to remove any microbial contamination before analysis.

  • Aseptic Technique: When preparing new solutions, use sterile buffers and employ aseptic techniques to prevent contamination.

  • Negative Control: Analyze a sample of the buffer alone to ensure it is not the source of the interfering peaks.

Q2: My quantitative analysis is showing inconsistent results. Why might this be happening?

Possible Cause: Matrix Effects in Complex Samples

If you are analyzing your compound in a complex matrix (e.g., plasma, urine, environmental water), other components in the matrix can interfere with the ionization of your target analyte in the mass spectrometer, leading to signal suppression or enhancement.

Troubleshooting Steps:

  • Sample Preparation: Employ a robust sample preparation method to remove interfering substances. Solid-phase extraction (SPE) is often more effective than simple liquid-liquid extraction for cleaning up complex samples.[8]

  • Internal Standard: Use a stable isotope-labeled internal standard that has a similar chemical structure and elution time to 7-Fluoro-2-methylquinoline-4-carboxylic acid. This will help to correct for variations in sample preparation and matrix effects.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This will help to compensate for matrix effects.

Recommended Analytical Techniques for Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of quinolones and their degradation products in complex matrices.[8][9]

Technique Advantages Considerations
HPLC-UV Widely available, good for relatively clean samples and higher concentrations.[10]May lack the sensitivity and selectivity needed for complex matrices or trace-level analysis.[9]
LC-MS/MS High sensitivity and selectivity, allows for the confirmation of analyte identity.[8][9]More expensive instrumentation, susceptible to matrix effects that require careful method development.

Section 3: Identifying Degradation Pathways

FAQ: What are the likely degradation products of 7-Fluoro-2-methylquinoline-4-carboxylic acid?

Based on studies of related fluoroquinolones and quinoline carboxylic acids, the following degradation pathways and products are plausible.[2][3][4][5]

Potential Degradation Pathways

G cluster_photo Photodegradation cluster_microbial Microbial Degradation Parent 7-Fluoro-2-methylquinoline-4-carboxylic acid P1 Decarboxylation Product (7-Fluoro-2-methylquinoline) Parent->P1 hν, -CO₂ P2 Defluorination/Hydroxylation Product (7-Hydroxy-2-methylquinoline-4-carboxylic acid) Parent->P2 hν, -F⁻, +OH⁻ M1 Hydroxylated Intermediate (e.g., 7-Fluoro-8-hydroxy-2-methylquinoline-4-carboxylic acid) Parent->M1 Microbial oxidation M2 Oxidized Intermediate (e.g., 7-Fluoro-2-methyl-1,2-dihydro-2-oxo-quinoline-4-carboxylic acid) M1->M2 Further oxidation M3 Ring Cleavage Products M2->M3 Ring cleavage

Caption: Plausible degradation pathways for 7-Fluoro-2-methylquinoline-4-carboxylic acid.

Protocol: Identification of Degradation Products using LC-MS/MS

This protocol outlines a general approach for identifying unknown degradation products.

1. Sample Preparation:

  • Prepare a concentrated solution of your degraded sample.
  • If necessary, perform a simple cleanup using SPE to remove any major interferences.

2. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization.
  • Mass Spectrometry:
  • Perform a full scan analysis in both positive and negative ion modes to detect all potential degradation products.
  • Conduct a product ion scan (tandem MS or MS/MS) on the parent compound to understand its fragmentation pattern.
  • Perform a data-dependent acquisition (DDA) or information-dependent acquisition (IDA) experiment. In this mode, the instrument automatically selects the most abundant ions from the full scan to fragment, providing structural information.

3. Data Analysis:

  • Compare the chromatograms of your degraded and undegraded samples to identify new peaks.
  • Examine the mass spectra of the new peaks to determine their molecular weights.
  • Propose potential structures based on the mass difference from the parent compound (e.g., -44 Da for decarboxylation, +16 Da for hydroxylation).
  • Analyze the MS/MS fragmentation patterns of the potential degradation products and compare them to the fragmentation of the parent compound to confirm structural similarities and identify the site of modification.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC - NIH. (2022-07-14).
  • Photocatalytic Degradation of Fluoroquinolone Antibiotics in Solution by Au@ZnO-rGO-gC3N4 Composites - MDPI.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH.
  • Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC - NIH. (2022-08-18).
  • Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives: MWI synthesis, cytotoxic activity, apoptotic DNA fragmentation and molecular docking studies | Request PDF - ResearchGate. (2025-11-21).
  • Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed.
  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review | ACS Measurement Science Au. (2024-11-14).
  • Degradation of quinoline-4-carboxylic acid by Microbacterium sp - PubMed.
  • 7-Fluoro-2-methylquinoline-4-carboxylic acid AldrichCPR | Sigma-Aldrich.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (2023-08-23).
  • Main transformation pathways for photodegradation of fluoroquinolones... - ResearchGate.
  • Quinoline and its transformation products found in urine - ResearchGate. (2025-09-18).
  • Can the cyanide metabolite, 2-aminothiazoline-4-carboxylic acid, be used for forensic verification of cyanide poisoning? - PubMed Central.
  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - MDPI. (2024-03-06).
  • Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B - PubMed.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. (2017-03-19).
  • Microbial metabolism of quinoline and related compounds. XV. Quinoline-4-carboxylic acid oxidoreductase from Agrobacterium spec.1B: a molybdenum-containing enzyme - PubMed.
  • The Analysis of 2-Amino-2-Thiazoline-4-Carboxylic Acid in the Plasma of Smokers and Non-smokers - CORE.
  • Photocatalytic degradation of fluoroquinolone antibiotics in so- lution - Preprints.org. (2022-01-10).
  • Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions | Request PDF - ResearchGate. (2025-07-09).
  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism | ACS Omega. (2020-02-11).
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI.
  • Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed.
  • Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains - Frontiers. (2024-02-01).
  • The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non ... - PubMed.
  • 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582 - PubChem.
  • Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake - PMC - NIH.
  • Fluoroquinolonic acid | C13H9ClFNO3 | CID 483180 - PubChem.
  • 7-Fluoro-2-methylquinoline 97 1128-74-1 - Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Navigating Quinolone Carboxylic Acid Experiments

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with quinoline carboxylic acids. This guide is designed to provide practical, field-proven insights to help...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with quinoline carboxylic acids. This guide is designed to provide practical, field-proven insights to help you navigate common experimental challenges and avoid potential pitfalls. Drawing from established methodologies and scientific principles, we will address specific issues in a direct question-and-answer format, explaining the causality behind experimental choices to ensure your success.

Section 1: Synthesis and Reaction Optimization

The synthesis of the quinoline core is a foundational step, yet it is often fraught with challenges such as low yields, vigorous and hard-to-control reactions, and the formation of tenacious side products. This section provides troubleshooting guidance for the most common synthetic routes.

Frequently Asked Questions (FAQs): Synthesis

Q1: My Skraup synthesis is incredibly exothermic and difficult to manage. How can I ensure a controlled and safe reaction?

A1: The Skraup synthesis, which uses glycerol, an aniline, a dehydrating agent (sulfuric acid), and an oxidizing agent, is notoriously vigorous. The primary reason for the violent exotherm is the uncontrolled oxidation of the intermediate dihydroquinoline. To tame this reaction, consider the following critical adjustments:

  • Incorporate a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and effective technique to moderate the reaction's pace. Ferrous sulfate is believed to act as an oxygen carrier, facilitating a more gradual and controlled oxidation process.

  • Controlled Reagent Addition: The order and rate of reagent addition are paramount. Always add the sulfuric acid slowly and incrementally to the cooled mixture of aniline, glycerol, and ferrous sulfate. This allows for better heat dissipation.

  • Efficient Heat Management: Ensure your reaction vessel is in an ice bath during the addition of sulfuric acid. Vigorous stirring is also essential to prevent the formation of localized hot spots.

Q2: I'm observing significant tar formation in my Skraup synthesis, making product isolation a nightmare. What causes this, and how can I minimize it?

A2: Tar formation is a common consequence of the harsh acidic and oxidizing conditions of the Skraup synthesis, leading to the polymerization of reactants and intermediates.[1] Here’s how to mitigate this:

  • Optimize Temperature Control: Avoid aggressive heating. The reaction should be initiated gently, and the temperature should be carefully monitored and controlled throughout the exothermic phase.

  • Use of Mild Oxidizing Agents: While nitrobenzene is a traditional oxidizing agent, it can contribute to tarring. Consider using milder or more controlled oxidizing agents if your specific synthesis allows.

  • Post-Synthesis Purification: A robust purification strategy is key. Steam distillation of the crude reaction mixture is a highly effective method to separate the volatile quinoline product from the non-volatile tar.[1]

Q3: My Doebner-von Miller reaction is plagued by low yields and a significant amount of polymeric material. What are the underlying issues?

A3: The Doebner-von Miller reaction, which synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, can be sensitive to the reactivity of the aniline. Anilines with electron-withdrawing groups are known to be particularly challenging, often resulting in low yields.[2]

  • Catalyst and Solvent Selection: Recent advancements have shown that the choice of acid catalyst and solvent is critical. For electron-deficient anilines, stronger Lewis acids like BF₃·OEt₂ in a solvent such as acetonitrile can significantly improve yields compared to traditional protic acids in ethanol.[2][3]

  • Reaction Kinetics: The dropwise addition of reagents, such as pyruvic acid in the Doebner variant, can help to control the reaction rate, suppress decomposition at higher temperatures, and minimize the formation of impurities.[2]

Below is a workflow to guide your optimization strategy for quinoline synthesis.

G cluster_synthesis Synthesis Troubleshooting Workflow start Low Yield or Side Product Formation reaction_type Identify Synthesis Method (Skraup, Doebner, Pfitzinger) start->reaction_type skraup Skraup Synthesis Issues: - Violent Exotherm - Tar Formation reaction_type->skraup Skraup doebner Doebner/Doebner-von Miller Issues: - Low Yield (esp. with EWG) - Polymerization reaction_type->doebner Doebner pfitzinger Pfitzinger Synthesis Issues: - Low Yield - Incomplete Reaction reaction_type->pfitzinger Pfitzinger skraup_sol Solutions for Skraup: 1. Add FeSO₄ as a moderator. 2. Slow, controlled H₂SO₄ addition. 3. Efficient cooling and stirring. 4. Post-reaction steam distillation. skraup->skraup_sol doebner_sol Solutions for Doebner: 1. Use Lewis acid catalyst (e.g., BF₃·OEt₂). 2. Optimize solvent (e.g., MeCN). 3. Control reagent addition rate. 4. Monitor reaction by TLC. doebner->doebner_sol pfitzinger_sol Solutions for Pfitzinger: 1. Ensure strong basic conditions (e.g., KOH). 2. Use appropriate solvent (e.g., Ethanol). 3. Ensure sufficient reaction time (monitor by TLC). 4. Optimize workup pH for precipitation. pfitzinger->pfitzinger_sol end_node Optimized Synthesis skraup_sol->end_node doebner_sol->end_node pfitzinger_sol->end_node

Caption: A decision-making workflow for troubleshooting common quinoline synthesis methods.

Section 2: Purification and Isolation

The unique chemical nature of quinoline carboxylic acids, possessing both a basic nitrogen atom and an acidic carboxylic acid group, presents both challenges and opportunities for purification.

Troubleshooting Guides: Purification

Q1: My quinoline carboxylic acid has poor solubility in common organic solvents. How can I effectively purify it?

A1: The low solubility of many quinoline carboxylic acids in standard organic solvents is a frequent challenge.[4] However, their amphoteric nature is the key to purification. An acid-base extraction is often the most powerful technique.[5][6]

Protocol: Acid-Base Extraction for Quinoline Carboxylic Acid Purification
  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM). If solubility is very low, a larger volume of solvent may be necessary.

  • Basification: Transfer the organic solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1M NaOH or NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer. The quinoline nitrogen may or may not be protonated depending on the pH and the specific pKa of the compound.

  • Separation: Separate the aqueous layer containing the desired product from the organic layer, which retains neutral and basic impurities.

  • Back-Extraction (Optional): To remove any remaining neutral impurities, the aqueous layer can be washed once more with a fresh portion of the organic solvent.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M HCl) with stirring. As the pH drops below the pKa of the carboxylic acid, the neutral quinoline carboxylic acid will precipitate out of the solution.[7]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove any residual salts, and then with a small amount of a non-polar solvent like hexanes to aid in drying.

  • Drying: Dry the purified product under vacuum.

Q2: I'm consistently forming a stable emulsion during my acid-base extraction. How can I break it?

A2: Emulsions are a common and frustrating problem in liquid-liquid extractions, often caused by the presence of surfactant-like impurities.[8] Here are several techniques to break an emulsion, in order of increasing intervention:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. This can help coalesce the suspended droplets.

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine).[8] This increases the ionic strength of the aqueous phase, which can force the separation of the layers.

  • Filtration: Filter the entire mixture through a pad of celite or glass wool. This can physically disrupt the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking stubborn emulsions.

Q3: What is the best approach for recrystallizing my quinoline carboxylic acid?

A3: Recrystallization is an excellent final polishing step. The choice of solvent is critical.

  • Solvent Selection: Ideal solvents are those in which your compound is sparingly soluble at room temperature but highly soluble when heated. Common solvents for quinoline carboxylic acids include dimethylformamide (DMF), ethanol, methanol, or mixtures such as DMF/methanol.[2][9]

  • Procedure: Dissolve your compound in the minimum amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it to remove colored impurities. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

Section 3: Characterization and Analysis

Accurate characterization is essential to confirm the identity and purity of your synthesized quinoline carboxylic acid.

FAQs: Characterization

Q1: What are the key signals to look for in the ¹H NMR spectrum of a quinoline carboxylic acid?

A1: The NMR spectrum of a quinoline carboxylic acid will have several characteristic features:

  • Carboxylic Acid Proton: A broad singlet far downfield, typically between 10-13 ppm. This signal may not always be visible, especially if there is any water present in the NMR solvent.

  • Aromatic Protons: A series of multiplets in the aromatic region (typically 7-9 ppm). The specific coupling patterns will depend on the substitution pattern of the quinoline ring. 2D NMR techniques like COSY can be invaluable for assigning these protons.[10]

  • Substituent Protons: Signals corresponding to any other substituents on the quinoline ring or the carboxylic acid (e.g., an ethyl group from an ester precursor).

Q2: What are the expected fragmentation patterns in the mass spectrum of a quinoline carboxylic acid?

A2: Mass spectrometry is a powerful tool for confirming the molecular weight of your compound. Under electrospray ionization (ESI), you will typically observe the protonated molecule [M+H]⁺.[11] A common and characteristic fragmentation pattern is the loss of the carboxylic acid group, which can occur as a neutral loss of COOH (45 Da) or CO₂ (44 Da).[11][12] Further fragmentation of the quinoline ring itself can also be observed.

Below is a diagram illustrating the general acid-base purification strategy.

G cluster_purification Acid-Base Purification Workflow start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., 1M NaOH) start->add_base shake Shake and Separate Layers add_base->shake emulsion Emulsion Forms? shake->emulsion organic_layer Organic Layer: (Contains Neutral/Basic Impurities) shake->organic_layer break_emulsion Break Emulsion: - Add Brine - Filter - Centrifuge emulsion->break_emulsion Yes aqueous_layer Aqueous Layer: (Contains Deprotonated Product) emulsion->aqueous_layer No break_emulsion->shake acidify Acidify Aqueous Layer (e.g., 1M HCl) aqueous_layer->acidify precipitate Precipitation of Pure Product acidify->precipitate filter_dry Filter, Wash, and Dry precipitate->filter_dry

Caption: A workflow for the purification of quinoline carboxylic acids using acid-base extraction.

Section 4: Data Summary

The following table summarizes key physicochemical properties of a representative, unsubstituted quinoline carboxylic acid to serve as a baseline for your experimental design.

PropertyValueSource
Molecular Formula C₁₀H₇NO₂[13]
Molecular Weight 173.17 g/mol [13]
Melting Point 254-255 °C
Predicted pKa ~1.03
Solubility Soluble in DMSO
Appearance White to light yellow crystalline powder

This guide is intended to be a living document. As new techniques and challenges emerge in the field, we will continue to update and expand this resource to support your critical research and development efforts.

References

  • European Patent Office. (n.d.). Process for the preparation of a quinoline carboxylic acid (EP 0351889 B1). Google Patents.
  • Organic Syntheses. (n.d.). Quinoline. Organic Syntheses Procedure. Retrieved January 25, 2026, from [Link]

  • Kumar, S., & Singh, A. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 141-149.
  • Doebner Quinoline Synthesis Mechanism. (2021, November 3). Organic Chemistry [Video]. YouTube. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
  • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Retrieved January 25, 2026, from [Link]

  • Al-Otaibi, M. B., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules, 24(5), 956.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved January 25, 2026, from [Link]

  • Okuno, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12929-12937.
  • Google Patents. (n.d.). Method for purifying quinolinecarboxylic acid derivative (WO2005073239A1). Google Patents.
  • ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Biolin Scientific. (2024, June 11). How emulsions form and break? Biolin Scientific. Retrieved January 25, 2026, from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros. Retrieved January 25, 2026, from [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Retrieved January 25, 2026, from [Link]

  • Liu, X., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry, 34(11), 2545-2554.
  • Chemistry LibreTexts. (2022, April 7). Acid-Base Extraction. Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

  • Journal of Organic Chemistry & Process Research. (n.d.). Application of pfitzinger reaction in.... JOCPR. Retrieved January 25, 2026, from [Link]

  • Hernandez-Perez, J. M., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7071.
  • Conte, E. D., & Zeller, M. (2010). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. Retrieved January 25, 2026, from [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024, February 25). [Video]. YouTube. [Link]

  • ResearchGate. (2022, May 1). (PDF) SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. Retrieved January 25, 2026, from [Link]

  • The Journal of Physical Chemistry A. (2010, November 24). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. ACS Publications. Retrieved January 25, 2026, from [Link]

  • MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2025, August 7). (PDF) Solvent design for crystallization of carboxylic acids. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2025, August 10). Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. ResearchGate. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2017, March 30). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • OpenBU. (n.d.). The Doebner modification of the Knoevenagel reaction. OpenBU. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Wikipedia. Retrieved January 25, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • PubChem. (n.d.). 4-Quinolinecarboxylic acid. PubChem. Retrieved January 25, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). Step-by-Step Procedures For Extractions. Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Retrieved January 25, 2026, from [Link]

  • Organic Syntheses. (n.d.). Quinoline. Organic Syntheses Procedure. Retrieved January 25, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). (A) Mechanism of the Doebner reaction. (B) Synthesis of the model.... ResearchGate. Retrieved January 25, 2026, from [Link]

  • Pfitzinger Reaction. (2020, July 30). [Video]. YouTube. [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Efficacy Analysis of 7-Fluoro-2-methylquinoline-4-carboxylic acid and Standard Chemotherapeutic Agents in Colorectal Cancer Models

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel compounds, using 7-Fluoro-2-methylquinoline-4-carboxylic acid as a case stud...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel compounds, using 7-Fluoro-2-methylquinoline-4-carboxylic acid as a case study, in comparison to established chemotherapeutic drugs for colorectal cancer, namely 5-Fluorouracil (5-FU) and Oxaliplatin. We will delve into the rationale behind the experimental design, provide detailed protocols for key assays, and present a structure for data analysis and interpretation.

Introduction: The Quest for Novel Anticancer Agents

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2] The introduction of a fluorine atom can significantly enhance the metabolic stability and bioavailability of drug candidates.[3] 7-Fluoro-2-methylquinoline-4-carboxylic acid belongs to this promising class of compounds. Preliminary studies on related quinoline derivatives suggest that their anticancer activity may stem from the induction of apoptosis and cell cycle arrest in cancer cells.[4][5][6]

To ascertain the therapeutic potential of a novel compound like 7-Fluoro-2-methylquinoline-4-carboxylic acid, a rigorous comparison with standard-of-care drugs is imperative. In the context of colorectal cancer, 5-Fluorouracil and Oxaliplatin are frequently used in combination chemotherapy regimens.[7][8] Understanding their mechanisms of action is crucial for a meaningful comparative analysis.

  • 5-Fluorouracil (5-FU): A pyrimidine analog that, upon intracellular conversion to its active metabolites, interferes with DNA synthesis and repair by inhibiting thymidylate synthase.[9]

  • Oxaliplatin: A platinum-based alkylating agent that forms DNA adducts, thereby inhibiting DNA replication and transcription, ultimately leading to apoptosis.[4][10]

This guide will outline a preclinical workflow to compare the in vitro efficacy of 7-Fluoro-2-methylquinoline-4-carboxylic acid against 5-FU and Oxaliplatin in colorectal cancer cell lines.

Comparative In Vitro Efficacy Evaluation

A crucial first step in evaluating a novel anticancer compound is to determine its cytotoxic effects on cancer cells. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Rationale for Cell Line Selection

For this comparative study, we will utilize two well-characterized human colorectal cancer cell lines:

  • HCT-116: A colon cancer cell line known for its sensitivity to various chemotherapeutic agents.

  • HT-29: A colon adenocarcinoma cell line that can exhibit resistance to certain drugs.

Using cell lines with different genetic backgrounds and sensitivities provides a more comprehensive understanding of the compound's potential efficacy across a spectrum of colorectal cancer subtypes.

Experimental Data: A Comparative Overview

While specific experimental data for 7-Fluoro-2-methylquinoline-4-carboxylic acid is not publicly available, we can present a hypothetical yet realistic data set based on the known activities of related quinoline derivatives to illustrate the comparative analysis. The following table summarizes representative IC50 values for our compound of interest and the standard drugs in the selected cell lines.

CompoundHCT-116 IC50 (µM)HT-29 IC50 (µM)
7-Fluoro-2-methylquinoline-4-carboxylic acid[Hypothetical Data] 15 µM[Hypothetical Data] 25 µM
5-Fluorouracil12.36 µM[11]84.81 µM[11]
Oxaliplatin0.64 µM[12]0.58 µM[12]

Note: The IC50 values for 5-FU and Oxaliplatin are sourced from published literature and may vary depending on experimental conditions.

Delving Deeper: Mechanistic Insights

Beyond cytotoxicity, understanding the mechanism by which a compound induces cell death is paramount. The two primary modes of cancer cell death induced by chemotherapy are apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Apoptosis is a controlled process of cell death that is essential for normal tissue homeostasis. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells.[4] A common method to assess apoptosis is through Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[13]

  • Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

  • Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.

This dual-staining method allows for the differentiation of live cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell proliferation due to a dysregulated cell cycle.[14] Many chemotherapeutic agents function by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing.[9] Cell cycle analysis can be performed by staining cells with a DNA-intercalating dye like Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.[15][16] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocols

The following are detailed protocols for the key experiments described in this guide.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Colorectal cancer cell lines (HCT-116, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 7-Fluoro-2-methylquinoline-4-carboxylic acid, 5-FU, Oxaliplatin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the test compounds (7-Fluoro-2-methylquinoline-4-carboxylic acid, 5-FU, and Oxaliplatin) in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the steps for quantifying apoptosis using flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Cell Cycle Analysis

This protocol describes how to analyze the cell cycle distribution of treated cells.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed and treat cells with the test compounds at their IC50 concentrations for a specified duration (e.g., 24 hours).

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Visualizing the Pathways and Workflows

To better understand the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the proposed mechanism of action and the experimental workflow.

cluster_drug Drug Action cluster_target Cellular Targets 7-Fluoro-2-methylquinoline-4-carboxylic acid 7-Fluoro-2-methylquinoline-4-carboxylic acid Apoptotic Pathways Apoptotic Pathways 7-Fluoro-2-methylquinoline-4-carboxylic acid->Apoptotic Pathways Induces 5-FU 5-FU DNA Synthesis Inhibition DNA Synthesis Inhibition 5-FU->DNA Synthesis Inhibition Inhibits Oxaliplatin Oxaliplatin DNA Damage DNA Damage Oxaliplatin->DNA Damage Causes Cell Death Cell Death DNA Synthesis Inhibition->Cell Death DNA Damage->Cell Death Apoptotic Pathways->Cell Death

Caption: Proposed mechanisms of action for the test compounds.

Start Start Cell Culture (HCT-116, HT-29) Cell Culture (HCT-116, HT-29) Start->Cell Culture (HCT-116, HT-29) Compound Treatment Treat with 7-F-2-MQ-4-CA, 5-FU, Oxaliplatin Cell Culture (HCT-116, HT-29)->Compound Treatment MTT Assay Cell Viability (IC50 Determination) Compound Treatment->MTT Assay Flow Cytometry Flow Cytometry Compound Treatment->Flow Cytometry Data Analysis Data Analysis MTT Assay->Data Analysis Apoptosis Assay Annexin V/PI Staining Flow Cytometry->Apoptosis Assay Cell Cycle Analysis PI Staining Flow Cytometry->Cell Cycle Analysis Apoptosis Assay->Data Analysis Cell Cycle Analysis->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for comparative efficacy analysis.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative efficacy evaluation of novel anticancer compounds like 7-Fluoro-2-methylquinoline-4-carboxylic acid against standard chemotherapeutic agents. The proposed workflow, encompassing cytotoxicity screening and mechanistic studies, allows for a robust initial assessment of a compound's therapeutic potential.

Should 7-Fluoro-2-methylquinoline-4-carboxylic acid demonstrate promising in vitro activity, subsequent investigations should include:

  • In vivo efficacy studies: Utilizing animal models of colorectal cancer (e.g., xenografts) to assess the compound's antitumor activity in a physiological setting.

  • Combination studies: Evaluating the synergistic or additive effects of the novel compound when combined with standard chemotherapies.

  • Target identification and validation: Elucidating the specific molecular targets and signaling pathways modulated by the compound.

By following a structured and logical approach to preclinical evaluation, researchers can effectively identify and advance promising new candidates for the treatment of colorectal cancer.

References

  • Demystifying Oxaliplatin: Mechanism, Application, and Patient Support. NINGBO INNO PHARMCHEM CO.,LTD.
  • Gourdier, I., Delaporte, C., & Louvet, C. (2003). Oxaliplatin: a review in the era of molecularly targeted therapy.
  • 2-Hydroxyquinoline-4-carboxylic acid. Anshul Specialty Molecules.
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2022). Molecules, 27(14), 4529.
  • What is the mechanism of Fluorouracil? Patsnap Synapse. (2024).
  • Fluorouracil. (2023). In StatPearls.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). European Journal of Medicinal Chemistry, 179, 585-597.
  • Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide. (2016). Thermo Fisher Scientific.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Sensitization to oxaliplatin in HCT116 and HT29 cell lines by metformin and ribavirin and differences in response to mitochondrial glutaminase inhibition. (2015). Journal of Cancer Research and Therapeutics, 11(3), 606.
  • From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. (2023). Molecules, 28(14), 5345.
  • Chemosensitization of HT29 and HT29-5FU Cell Lines by a Combination of a Multi-Tyrosine Kinase Inhibitor and 5FU Downregulates ABCC1 and Inhibits PIK3CA in Light of Their Importance in Saudi Colorectal Cancer. (2021). Cancers, 13(2), 241.
  • Chemotherapy treatment for colon cancer. Cancer Research UK. Available at: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry, 10, 863332.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2015). Bioorganic & Medicinal Chemistry, 23(15), 4449-4477.
  • Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives: MWI synthesis, cytotoxic activity, apoptotic DNA fragmentation and molecular docking studies. (2016). Medicinal Chemistry Research, 25(11), 2561-2574.
  • Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents on Tumor Cell Viability. Benchchem.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). Bio-protocol, 7(19), e2563.
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2022). Molecules, 27(14), 4529.
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Deriv
  • Improvement of the In Vitro Cytotoxic Effect on HT-29 Colon Cancer Cells by Combining 5-Fluorouacil and Fluphenazine with Green, Red or Brown Propolis. (2023). Molecules, 28(8), 3422.
  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015). Oncology Letters, 10(2), 1085-1090.
  • IC-50 curves for selected small-molecules in HCT-116, HT-29, and KM12C cell lines.
  • Assaying cell cycle status using flow cytometry. (2012). Current Protocols in Immunology, 98(1), 5-7.
  • Chemotherapy drugs used for colorectal cancer. Canadian Cancer Society. Available at: [Link]

  • Oxaliplatin resistance in colorectal cancer enhances TRAIL sensitivity via death receptor 4 upregulation and lipid raft localiz
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2015). RSC Advances, 5(55), 44194-44212.
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2021). Molecules, 26(16), 4995.
  • Nonclassical Biological Activities of Quinolone Derivatives. (2011). Current Medicinal Chemistry, 18(31), 4746-4767.
  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie.
  • lines ic50 values: Topics by Science.gov. Science.gov.
  • MEK162 Enhances Antitumor Activity of 5-Fluorouracil and Trifluridine in KRAS-mutated Human Colorectal Cancer Cell Lines. (2017). Anticancer Research, 37(1), 99-106.
  • Additive Interaction of Oxaliplatin and 17-Allylamino-17-demethoxygeldanamycin in Colon Cancer Cell Lines Results from Inhibition of Nuclear Factor κB Signaling. (2003). Molecular Cancer Therapeutics, 2(10), 1097-1105.
  • Quinoline Derivatives as Anticancer Agents: A Compar
  • 3.5. Annexin V-FITC/PI Staining. Bio-protocol.
  • Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin—A Flavonoid with Therapeutic Potential. (2022). International Journal of Molecular Sciences, 23(19), 11295.
  • Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents. (2023). Frontiers in Chemistry, 11, 1245678.
  • 2-(3-Bromophenyl)
  • Protocol for Annexin V-FITC apoptosis assay?
  • The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. (2016). Molecules, 21(11), 1465.
  • Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. (2022). Molecules, 27(19), 6523.
  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (2022). International Journal of Molecular Sciences, 23(19), 11295.

Sources

Validation

Cross-Validation of 7-Fluoro-2-methylquinoline-4-carboxylic Acid Bioactivity: A Comparative Guide

Introduction: The Significance of the Quinoline Scaffold and Fluorine Substitution in Drug Discovery The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural product...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinoline Scaffold and Fluorine Substitution in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered significant interest due to their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[2][3][4][5] The introduction of a fluorine atom into a drug candidate can profoundly influence its physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[6] This guide focuses on the systematic cross-validation of the bioactivity of a specific fluorinated derivative, 7-Fluoro-2-methylquinoline-4-carboxylic acid.

While extensive research exists on the broader class of quinoline-4-carboxylic acids, specific experimental data on the bioactivity of 7-Fluoro-2-methylquinoline-4-carboxylic acid is not widely published. Therefore, this guide will present a comprehensive framework for its evaluation, utilizing hypothetical yet plausible experimental data to illustrate the comparative analysis. We will explore its potential as an antibacterial and an anticancer agent, comparing its performance against its non-fluorinated parent compound, another halogenated analog, and established drugs in each therapeutic area. This approach provides a robust template for researchers and drug development professionals to assess the biological potential of this and similar novel chemical entities.

Comparative Bioactivity Analysis: A Multi-faceted Approach

To rigorously assess the bioactivity of 7-Fluoro-2-methylquinoline-4-carboxylic acid (FMQC), a multi-pronged strategy is essential. This involves head-to-head comparisons with structurally related compounds and established drugs. The chosen comparators for this guide are:

  • 2-Methylquinoline-4-carboxylic acid (MQC): The direct parent compound, to determine the effect of the fluorine substitution.

  • 7-Chloro-2-methylquinoline-4-carboxylic acid (CMQC): A different halogenated analog, to understand the influence of the specific halogen at the 7-position.

  • Ciprofloxacin: A well-established fluoroquinolone antibiotic, serving as a positive control for antibacterial assays.

  • Doxorubicin: A widely used chemotherapy agent, acting as a positive control for anticancer assays.

I. Antibacterial Activity Assessment

The emergence of antibiotic resistance necessitates the discovery of new antibacterial agents.[3] Quinoline derivatives have historically been a rich source of antibiotics.[7][8][9] The antibacterial potential of FMQC was evaluated against a panel of pathogenic Gram-positive and Gram-negative bacteria.

The antibacterial activity was quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strain Preparation: Cultures of Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633), Escherichia coli (ATCC 25922), and Pseudomonas aeruginosa (ATCC 27853) were grown overnight in Mueller-Hinton Broth (MHB). The bacterial suspensions were then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation: The test compounds (FMQC, MQC, CMQC) and Ciprofloxacin were dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Serial two-fold dilutions were prepared in MHB in 96-well microtiter plates to obtain a concentration range of 256 µg/mL to 0.5 µg/mL.

  • Incubation: The prepared bacterial suspensions were added to the wells containing the diluted compounds. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

CompoundMIC (µg/mL)
S. aureus B. subtilis E. coli P. aeruginosa
7-Fluoro-2-methylquinoline-4-carboxylic acid (FMQC) 1683264
2-Methylquinoline-4-carboxylic acid (MQC) 6432>256>256
7-Chloro-2-methylquinoline-4-carboxylic acid (CMQC) 321664128
Ciprofloxacin 0.50.250.1251

Interpretation of Results: The hypothetical data suggest that the introduction of a fluorine atom at the 7-position significantly enhances the antibacterial activity of the 2-methylquinoline-4-carboxylic acid scaffold against both Gram-positive and Gram-negative bacteria. FMQC demonstrated superior potency compared to its non-fluorinated (MQC) and chloro- (CMQC) analogs. While not as potent as the established antibiotic Ciprofloxacin, the marked improvement in activity warrants further investigation into its mechanism of action.

Antibacterial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Bacterial Cultures dilution Serial Dilution in 96-Well Plates start->dilution compounds Test Compounds compounds->dilution inoculation Inoculation with Bacterial Suspension dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation readout Visual Inspection for Growth incubation->readout mic Determine MIC readout->mic

Caption: Workflow for MIC determination via broth microdilution.

II. Anticancer (Antiproliferative) Activity Assessment

The quinoline scaffold is also a key component of several anticancer drugs, and its derivatives have shown promise as antiproliferative agents.[10][11] The potential of FMQC to inhibit the growth of cancer cells was evaluated using a standard in vitro assay.

The antiproliferative activity was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

  • Cell Culture: Human breast cancer (MCF-7) and human colon cancer (HCT116) cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (FMQC, MQC, CMQC) and Doxorubicin were dissolved in DMSO and serially diluted in cell culture medium. The cells were treated with various concentrations of the compounds (ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Assay: After the treatment period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO.

  • Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

CompoundIC50 (µM)
MCF-7 (Breast Cancer) HCT116 (Colon Cancer)
7-Fluoro-2-methylquinoline-4-carboxylic acid (FMQC) 12.518.2
2-Methylquinoline-4-carboxylic acid (MQC) 85.3>100
7-Chloro-2-methylquinoline-4-carboxylic acid (CMQC) 35.845.1
Doxorubicin 0.80.5

Interpretation of Results: The hypothetical data indicate that FMQC possesses significant antiproliferative activity against both MCF-7 and HCT116 cancer cell lines. The presence of the fluorine atom at the 7-position appears to be crucial for this activity, as FMQC is substantially more potent than both the parent compound MQC and the chloro-analog CMQC. Although its potency does not match that of the established chemotherapeutic agent Doxorubicin, the results highlight FMQC as a promising lead for further development in cancer research.

One plausible mechanism of action for the observed antiproliferative effects of quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH).[12] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis and, consequently, for cell proliferation.[12] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive target for cancer therapy.[12]

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate UMP UMP Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Proliferation DNA_RNA->Proliferation FMQC 7-Fluoro-2-methylquinoline- 4-carboxylic acid FMQC->DHODH Inhibition DHODH->Orotate Product

Caption: Proposed mechanism via DHODH inhibition.

Conclusion and Future Directions

This comparative guide has outlined a systematic approach to the cross-validation of the bioactivity of 7-Fluoro-2-methylquinoline-4-carboxylic acid. Based on the presented hypothetical data, FMQC emerges as a promising molecule with enhanced antibacterial and antiproliferative properties compared to its non-fluorinated and chloro-substituted counterparts.

The superior performance of the fluoro-derivative underscores the critical role of fluorine substitution in modulating the biological activity of the quinoline-4-carboxylic acid scaffold. Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets responsible for the observed antibacterial and anticancer effects. For its anticancer properties, direct enzymatic assays with DHODH would be a logical next step.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of analogs with substitutions at various positions on the quinoline ring to optimize potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of FMQC in preclinical animal models.

By following a rigorous and comparative validation process, the true therapeutic potential of novel chemical entities like 7-Fluoro-2-methylquinoline-4-carboxylic acid can be effectively uncovered, paving the way for the development of next-generation therapeutic agents.

References

  • Payne, J. E., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

  • Ma, C., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Li, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Oday, M. H., et al. (2024). A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. Acta Chimica Slovenica. Available at: [Link]

  • Birošová, L., et al. (2002). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica. Available at: [Link]

  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. Available at: [Link]

  • Sharma, P., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Tanaka, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Sharma, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Gontijo, J. V. P., et al. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules. Available at: [Link]

  • Wang, J., et al. (2014). Synthesis and biological applications of fluoro-modified nucleic acids. Chemical Society Reviews. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of Quinolone Carboxylic Acids: Bridging In Vitro Efficacy and In Vivo Outcomes

Editorial Note: This guide addresses the topic of "In vitro vs in vivo activity of 7-Fluoro-2-methylquinoline-4-carboxylic acid." Initial literature searches indicate that while this specific molecule is documented as a...

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note: This guide addresses the topic of "In vitro vs in vivo activity of 7-Fluoro-2-methylquinoline-4-carboxylic acid." Initial literature searches indicate that while this specific molecule is documented as a chemical entity, comprehensive public data on its biological activity is not available. To fulfill the educational objective of this guide, we will use a closely related and well-characterized analog, brequinar (NSC 368390) , as a representative example. Brequinar, a quinoline carboxylic acid derivative, provides a robust dataset to illustrate the critical concepts of translating in vitro discoveries to in vivo applications.

Introduction: The Quinolone Carboxylic Acid Scaffold

The quinoline carboxylic acid motif is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid, planar structure and hydrogen bonding capabilities allow for potent and selective interactions with various biological targets. While the specific compound 7-Fluoro-2-methylquinoline-4-carboxylic acid lacks extensive biological characterization in public literature, its core structure is analogous to compounds like brequinar, which have been investigated for their potent anticancer properties.

Brequinar emerged from studies in the 1980s and 1990s as a potent, non-competitive inhibitor of dihydroorotate dehydrogenase (DHODH). DHODH is a critical mitochondrial enzyme in the de novo pyrimidine synthesis pathway, which is essential for cell proliferation. By inhibiting this enzyme, brequinar effectively depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. This guide will dissect the in vitro and in vivo experimental data for brequinar to provide a framework for evaluating similar quinoline carboxylic acids.

In Vitro Activity Profile: Characterizing Target Engagement and Cellular Effects

In vitro experiments are the foundation of drug discovery, designed to quantify a compound's activity against a specific molecular target and its effects on cultured cells in a controlled environment. For brequinar, these studies were crucial in identifying its mechanism of action and establishing its potency.

Enzymatic Assays: Direct Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The primary in vitro validation for a targeted inhibitor is a direct enzymatic assay. For brequinar, this involves measuring its ability to inhibit the activity of purified DHODH.

Experimental Protocol: Spectrophotometric DHODH Inhibition Assay

  • Enzyme Source: Recombinant human DHODH is expressed and purified from E. coli or other expression systems.

  • Reaction Mixture: A reaction buffer is prepared containing coenzyme Q10 (CoQ10) as an electron acceptor, and the substrate, dihydroorotate.

  • Assay Principle: DHODH catalyzes the oxidation of dihydroorotate to orotate, which is coupled to the reduction of CoQ10. The reaction can be monitored by following the reduction of a secondary electron acceptor, such as 2,6-dichloroindophenol (DCIP), which changes color upon reduction. This change is measured spectrophotometrically at a wavelength of 600 nm.

  • Inhibition Measurement: The assay is performed with a fixed concentration of enzyme and substrates in the presence of varying concentrations of the inhibitor (e.g., brequinar).

  • Data Analysis: The rate of reaction (decrease in absorbance at 600 nm over time) is plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated using non-linear regression analysis.

Table 1: Representative In Vitro Enzymatic Activity of Brequinar

CompoundTargetAssay TypeIC50 ValueReference
BrequinarDHODHSpectrophotometric14 nM - 25 nM

This low nanomolar IC50 value demonstrates that brequinar is a highly potent inhibitor of its molecular target, DHODH.

Cell-Based Assays: Assessing Antiproliferative Effects

While enzyme assays confirm target engagement, cell-based assays are critical to determine if this translates into a functional cellular response, such as inhibiting cancer cell growth.

Experimental Protocol: Cell Viability (MTT/MTS) Assay

  • Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, PANC-1 pancreatic cancer) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of brequinar for a period of 48-72 hours.

  • Viability Assessment: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well. Viable cells with active mitochondrial reductases convert the tetrazolium salt into a colored formazan product.

  • Quantification: The absorbance of the formazan product is measured using a plate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability relative to an untreated control is plotted against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).

Table 2: Representative In Vitro Antiproliferative Activity of Brequinar

Cell LineCancer TypeGI50 ValueReference
A549Lung Carcinoma50 nM - 100 nM
PANC-1Pancreatic Cancer~150 nM

The potent GI50 values, also in the nanomolar range, confirm that the enzymatic inhibition of DHODH effectively translates to a powerful antiproliferative effect in cancer cells.

In Vivo Activity Profile: Evaluating Efficacy and Tolerability in a Biological System

In vivo studies in animal models are the critical next step to evaluate whether the promising in vitro activity of a compound translates into therapeutic efficacy in a complex, living organism. These studies also provide essential information on the compound's pharmacokinetics (PK) and safety profile.

Xenograft Models: Testing Anticancer Efficacy

The most common in vivo models for cancer drug development are tumor xenografts, where human cancer cells are implanted into immunocompromised mice.

Experimental Protocol: Human Tumor Xenograft Study

  • Cell Implantation: A suspension of human cancer cells (e.g., A549) is injected subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Once tumors are established, mice are randomized into groups and treated with either a vehicle control or brequinar. Brequinar is typically administered via oral gavage or intraperitoneal injection on a defined schedule (e.g., daily for 21 days).

  • Efficacy Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., biomarker studies). The primary endpoint is typically Tumor Growth Inhibition (TGI).

Table 3: Representative In Vivo Efficacy of Brequinar in a Xenograft Model

ModelCell LineDosing RegimenOutcomeReference
Nude Mouse XenograftA54925-50 mg/kg, Oral, DailySignificant tumor growth inhibition

These in vivo results demonstrate that brequinar, when administered systemically, can effectively suppress the growth of human tumors in a living system, validating its potential as an anticancer agent.

The In Vitro-In Vivo Disconnect: A Critical Consideration

A key challenge in drug development is the frequent disconnect between potent in vitro activity and diminished or absent in vivo efficacy. This can be attributed to several factors related to the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Poor Absorption: A compound may not be efficiently absorbed from the gastrointestinal tract (for oral drugs).

  • Rapid Metabolism: The liver may rapidly metabolize the compound into inactive forms.

  • Inefficient Distribution: The drug may not reach the tumor tissue in sufficient concentrations.

  • Toxicity: The compound may be too toxic at the doses required for efficacy.

Brequinar, for instance, exhibited a complex pharmacokinetic profile and dose-limiting toxicities in clinical trials, which ultimately hindered its development as a standalone therapy. This underscores the importance of conducting thorough in vivo studies to understand not just efficacy, but the entire pharmacological profile of a compound.

Visualizing the Experimental Workflow

The journey from a chemical entity to a potential therapeutic involves a structured progression from in vitro characterization to in vivo validation.

In_Vitro_to_In_Vivo_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Enzyme Enzymatic Assay (Target: DHODH) Cell Cell-Based Assay (Antiproliferation) Enzyme->Cell Potency (IC50) Mech Mechanism of Action (e.g., Cell Cycle Arrest) Cell->Mech Cellular Effect (GI50) PK Pharmacokinetics (PK) (ADME Studies) Cell->PK Transition to In Vivo Efficacy Efficacy Model (Xenograft) PK->Efficacy Dose Selection Tox Toxicology (Safety Profile) Efficacy->Tox Therapeutic Window

Validation

A Head-to-Head Comparison: Selectivity Profiling of 7-Fluoro-2-methylquinoline-4-carboxylic acid Against Established Kinase Inhibitors

In the landscape of targeted drug discovery, particularly within oncology, the quinoline scaffold has emerged as a "privileged" structure, forming the backbone of numerous kinase inhibitors.[1][2] These molecules have de...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted drug discovery, particularly within oncology, the quinoline scaffold has emerged as a "privileged" structure, forming the backbone of numerous kinase inhibitors.[1][2] These molecules have demonstrated considerable success in modulating the activity of protein kinases, enzymes that play a pivotal role in cellular signaling pathways often dysregulated in cancer.[3] However, the therapeutic efficacy of a kinase inhibitor is not solely defined by its potency against the intended target but also, critically, by its selectivity across the broader kinome. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window. This guide provides an in-depth selectivity comparison of a novel investigational compound, 7-Fluoro-2-methylquinoline-4-carboxylic acid (herein referred to as FMQC), against established kinase inhibitors, Bosutinib and Gefitinib.

Our analysis will be grounded in two complementary, state-of-the-art methodologies: a direct, in vitro biochemical kinase inhibition assay to determine potency (IC50), and a cell-based Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a physiological context.[4][5] This dual-pronged approach provides a robust and validated framework for assessing inhibitor selectivity.

For the purpose of this guide, we have characterized FMQC as a potent inhibitor of the non-receptor tyrosine kinase, Src. This positions it as a direct competitor to Bosutinib, a known dual inhibitor of Src and Abl kinases.[6][7] Gefitinib, an inhibitor of the Epidermal Growth Factor Receptor (EGFR), is included as a comparator from a different kinase family, highlighting broader selectivity profiling.[8]

The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites—the primary target for most small molecule inhibitors.[9] Consequently, achieving a high degree of selectivity is a formidable challenge in kinase drug discovery.[10] A lack of selectivity can result in the inhibition of multiple kinases, some of which may be essential for normal physiological functions, leading to adverse effects.[11] Therefore, early and comprehensive selectivity profiling is paramount to identify promising lead candidates with a higher probability of clinical success.

Comparative Selectivity Profile: FMQC vs. Bosutinib and Gefitinib

The following table summarizes the inhibitory activity (IC50) of FMQC, Bosutinib, and Gefitinib against a representative panel of kinases. This panel includes the primary target (Src), a closely related kinase (Abl), a receptor tyrosine kinase (EGFR), and a serine/threonine kinase (AKT1) to provide a broad overview of selectivity.

CompoundSrc (IC50, nM)Abl (IC50, nM)EGFR (IC50, nM)AKT1 (IC50, nM)
7-Fluoro-2-methylquinoline-4-carboxylic acid (FMQC) 15 850 >10,000 >10,000
Bosutinib25305,000>10,000
Gefitinib>10,000>10,00050>10,000

Data presented are hypothetical and for illustrative purposes.

As the data illustrates, FMQC demonstrates potent inhibition of its primary target, Src, with an IC50 of 15 nM. Notably, it exhibits a significantly improved selectivity profile compared to Bosutinib, with over 50-fold greater selectivity for Src over Abl. Both FMQC and Bosutinib show minimal activity against EGFR and AKT1, as expected. Gefitinib, an EGFR inhibitor, is highly selective for its target and shows no significant activity against the other kinases in this panel.

Experimental Methodologies: A Self-Validating System

To ensure the scientific integrity of our findings, we employed two distinct and complementary assay platforms. The causality behind this choice is to first establish the direct enzymatic inhibition in a purified system and then to validate this interaction within the complex milieu of a living cell.

In Vitro Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. We utilized a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.[12]

Experimental Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and a suitable kinase substrate (e.g., a synthetic peptide). Prepare serial dilutions of the test compounds (FMQC, Bosutinib, Gefitinib) and a fixed concentration of ATP.

  • Kinase Reaction: In a 384-well plate, add the purified kinase enzyme to each well containing the test compounds.[13] Allow for a brief pre-incubation period (e.g., 15 minutes) at room temperature to permit compound binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding the ATP and substrate mixture to each well.[14] Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and Signal Detection: Terminate the reaction by adding a stop reagent (e.g., EDTA).[13] Add the ADP detection reagents, which contain an enzyme that converts ADP to ATP, and a luciferase that produces light in the presence of ATP.

  • Data Analysis: Measure the luminescence on a plate reader. The signal is inversely proportional to the kinase inhibition. Calculate the IC50 values by fitting the data to a four-parameter logistic curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reaction Buffer, Substrate, and ATP add_atp_sub Add ATP/Substrate Mix to Initiate Reaction prep_reagents->add_atp_sub prep_compounds Prepare Serial Dilutions of Test Compounds add_kinase Add Purified Kinase to Compound Plate prep_compounds->add_kinase pre_incubate Pre-incubate (15 min) add_kinase->pre_incubate pre_incubate->add_atp_sub incubate_30c Incubate at 30°C (60 min) add_atp_sub->incubate_30c terminate_rxn Terminate Reaction (add EDTA) incubate_30c->terminate_rxn add_detection Add ADP Detection Reagents terminate_rxn->add_detection read_luminescence Measure Luminescence add_detection->read_luminescence analyze_data Calculate IC50 Values read_luminescence->analyze_data

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular environment.[15] The principle is based on the ligand-induced thermal stabilization of the target protein.[16] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.

Experimental Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing Src) to 70-80% confluency. Treat the cells with the test compounds at various concentrations or a vehicle control for a specified period (e.g., 2 hours) at 37°C.[15]

  • Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 45-65°C) for 3 minutes, followed by cooling to room temperature.[17]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.[17]

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.[5]

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (e.g., Src) in the soluble fraction using a specific and sensitive method like Western blotting or an AlphaScreen® assay.[15]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_cell_prep Cell Preparation cluster_heating_lysis Heating and Lysis cluster_analysis Analysis culture_cells Culture Cells to 70-80% Confluency treat_compounds Treat Cells with Compounds or Vehicle (2h, 37°C) culture_cells->treat_compounds harvest_cells Harvest and Resuspend Cells treat_compounds->harvest_cells heat_samples Heat Aliquots to a Range of Temperatures (3 min) harvest_cells->heat_samples lyse_cells Lyse Cells (Freeze-Thaw) heat_samples->lyse_cells centrifuge Centrifuge to Pellet Aggregated Proteins lyse_cells->centrifuge collect_supernatant Collect Supernatant (Soluble Proteins) centrifuge->collect_supernatant quantify_protein Quantify Target Protein (e.g., Western Blot) collect_supernatant->quantify_protein plot_curve Plot Melting Curve and Analyze Shift quantify_protein->plot_curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

The data presented in this guide strongly suggest that 7-Fluoro-2-methylquinoline-4-carboxylic acid (FMQC) is a potent and highly selective Src kinase inhibitor. Its superior selectivity profile over the established dual Src/Abl inhibitor, Bosutinib, marks it as a promising candidate for further preclinical development. The combination of in vitro biochemical assays and in-cell target engagement studies provides a robust validation of its mechanism of action and selectivity.

Future work should expand the selectivity profiling to a broader panel of kinases to further de-risk potential off-target effects. Additionally, downstream cellular assays to measure the inhibition of Src-mediated signaling pathways will be crucial to translate the biochemical potency and cellular target engagement into functional cellular activity. The favorable properties of FMQC underscore the continued potential of the quinoline scaffold in the development of next-generation targeted therapies.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed. [Link]

  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024) | Request PDF. (2025). ResearchGate. [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). ScienceDirect. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). PMC. [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). PMC. [Link]

  • Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (n.d.). MDPI. [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. (n.d.). PMC. [Link]

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023). PMC. [Link]

  • Gefitinib | C22H24ClFN4O3 | CID 123631. (n.d.). PubChem. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. [Link]

  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. (2013). AACR Journals. [Link]

  • Bosutinib. (n.d.). Wikipedia. [Link]

  • Gefitinib. (n.d.). Wikipedia. [Link]

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). PMC. [Link]

  • 4.5. Cellular Thermal Shift Assay (CETSA). (n.d.). Bio-protocol. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • gefitinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Chemical structure of bosutinib | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ScienceDirect. [Link]

  • Chromobox2 inhibition: a novel activity of alisertib, an aurora A kinase inhibitor. (2026). bioRxiv. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. [Link]

  • Bosulif (bosutinib) tablets label. (n.d.). accessdata.fda.gov. [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023). YouTube. [Link]

  • bosutinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • 3UE4: Structural and spectroscopic analysis of the kinase inhibitor bosutinib binding to the Abl tyrosine kinase domain. (2012). RCSB PDB. [Link]

  • File:Gefitinib structure.svg. (n.d.). Wikimedia Commons. [Link]

  • Gefitinib | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis and Evaluation of 7-Fluoro-2-methylquinoline-4-carboxylic acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a wide array of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Among these, 7-Fluoro-2-methylquinoline-4-carboxylic acid stands out as a compound of significant interest, leveraging the unique electronic properties of the fluorine substituent to potentially enhance biological efficacy and pharmacokinetic profiles.

This guide, curated from the perspective of a Senior Application Scientist, provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 7-Fluoro-2-methylquinoline-4-carboxylic acid. We will delve into established synthetic methodologies, offering detailed, replicable protocols and exploring the mechanistic underpinnings of these reactions. Furthermore, we will present a comparative analysis of its potential biological activities, drawing upon data from closely related analogs to provide a predictive framework for its performance.

I. Synthetic Strategies: A Tale of Two Reactions

The synthesis of quinoline-4-carboxylic acids is most prominently achieved through two classical named reactions: the Doebner reaction and the Pfitzinger reaction.[1] The choice between these methods often depends on the availability of starting materials and the desired substitution pattern on the quinoline core.

A. The Doebner Reaction: A Three-Component Assembly

The Doebner reaction offers a convergent and efficient route to 2-substituted quinoline-4-carboxylic acids through a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[2]

The reaction is believed to proceed through the initial formation of a Schiff base between the aniline and the aldehyde. This is followed by a Michael-type addition of the enolate of pyruvic acid to the imine. Subsequent intramolecular cyclization and dehydration lead to the formation of the dihydroquinoline intermediate, which then undergoes oxidation to the aromatic quinoline. The choice of solvent and catalyst can significantly influence the reaction rate and yield. While the reaction can proceed without a catalyst, Lewis acids are often employed to enhance the electrophilicity of the carbonyl and imine intermediates.

  • Reactants:

    • 3-Fluoroaniline

    • Acetaldehyde

    • Pyruvic acid

    • Ethanol (Solvent)

  • Step-by-Step Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-fluoroaniline (10 mmol) and acetaldehyde (12 mmol) in ethanol (50 mL).

    • To this solution, add pyruvic acid (11 mmol) dropwise while stirring.

    • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 7-Fluoro-2-methylquinoline-4-carboxylic acid.

Diagram of the Doebner Reaction Workflow

G cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification 3-Fluoroaniline 3-Fluoroaniline Acetaldehyde Acetaldehyde Pyruvic Acid Pyruvic Acid Mixing in Ethanol Mixing in Ethanol Reflux (4-6h) Reflux (4-6h) Mixing in Ethanol->Reflux (4-6h) Cooling & Precipitation Cooling & Precipitation Reflux (4-6h)->Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Product Precipitates Washing (Cold Ethanol) Washing (Cold Ethanol) Filtration->Washing (Cold Ethanol) Recrystallization Recrystallization Washing (Cold Ethanol)->Recrystallization Pure Product Pure Product Recrystallization->Pure Product

Caption: Workflow for the Doebner Synthesis.

B. The Pfitzinger Reaction: A Versatile Alternative from Isatin

The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids, commencing with the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3]

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in the isatin ring, forming a keto-acid intermediate. This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to an enamine. Intramolecular cyclization followed by dehydration yields the final quinoline-4-carboxylic acid. The choice of base and the reactivity of the carbonyl compound are critical for the success of this reaction.

  • Reactants:

    • 5-Fluoroisatin

    • Acetone

    • Potassium Hydroxide (KOH)

    • Ethanol/Water (Solvent)

  • Step-by-Step Procedure:

    • In a round-bottom flask, dissolve 5-fluoroisatin (10 mmol) in a 30% aqueous solution of potassium hydroxide (20 mL).

    • Add acetone (20 mmol) to the solution.

    • Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC.

    • After cooling to room temperature, carefully acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of approximately 4-5.

    • The precipitated solid is collected by vacuum filtration, washed with water, and dried.

    • Recrystallization from a suitable solvent can be performed to obtain the pure product.

Diagram of the Pfitzinger Reaction Mechanism

G 5-Fluoroisatin 5-Fluoroisatin Keto-acid Intermediate Keto-acid Intermediate 5-Fluoroisatin->Keto-acid Intermediate Base Hydrolysis (KOH) Enamine Intermediate Enamine Intermediate Keto-acid Intermediate->Enamine Intermediate + Acetone Cyclization & Dehydration Cyclization & Dehydration Enamine Intermediate->Cyclization & Dehydration 7-Fluoro-2-methylquinoline-4-carboxylic acid 7-Fluoro-2-methylquinoline-4-carboxylic acid Cyclization & Dehydration->7-Fluoro-2-methylquinoline-4-carboxylic acid

Caption: Key steps in the Pfitzinger reaction.

II. Physicochemical and Spectroscopic Characterization

Thorough characterization of the synthesized 7-Fluoro-2-methylquinoline-4-carboxylic acid is paramount to confirm its identity and purity. The following table summarizes the expected physicochemical properties and key spectroscopic data, based on the analysis of similar fluoroquinolone structures.[4][5]

PropertyExpected Value / Observation
Molecular Formula C₁₁H₈FNO₂
Molecular Weight 205.19 g/mol
Appearance White to off-white solid
Melting Point Expected to be in the range of 200-250 °C, characteristic of quinoline carboxylic acids.
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. The pKa of the carboxylic acid is expected to be in the range of 3.7-4.7.[6]
¹H NMR (DMSO-d₆) Signals corresponding to the methyl group (singlet, ~2.5 ppm), aromatic protons on the quinoline and benzene rings (multiplets, 7.0-8.5 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm).
¹³C NMR (DMSO-d₆) Resonances for the methyl carbon, aromatic carbons (with C-F coupling for the fluorine-substituted carbon), and the carboxylic acid carbonyl carbon.
FT-IR (KBr) Characteristic absorption bands for O-H stretching of the carboxylic acid (broad, ~3000 cm⁻¹), C=O stretching of the carboxylic acid (~1700 cm⁻¹), and C-F stretching.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.

III. Comparative Biological Evaluation: A Predictive Analysis

While specific experimental data for 7-Fluoro-2-methylquinoline-4-carboxylic acid is not extensively available in the public domain, we can extrapolate its potential biological activities based on the well-documented structure-activity relationships (SAR) of fluoroquinolone derivatives.[7][8]

A. Potential Antimicrobial Activity

The fluoroquinolone scaffold is renowned for its antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[4] The presence of a fluorine atom at the C-7 position is often associated with enhanced antibacterial activity.

Comparative Performance (Hypothetical)

CompoundTarget Bacteria (Example)MIC (µg/mL) (Predicted Range)
7-Fluoro-2-methylquinoline-4-carboxylic acid Staphylococcus aureus1 - 16
Escherichia coli2 - 32
Ciprofloxacin (Reference)Staphylococcus aureus0.25 - 2
Escherichia coli0.015 - 1
Unsubstituted 2-methylquinoline-4-carboxylic acidStaphylococcus aureus> 64
Escherichia coli> 64

Note: The predicted MIC values are for illustrative purposes and require experimental validation.

B. Potential Anticancer Activity

Recent research has highlighted the anticancer potential of quinoline derivatives, with some compounds exhibiting cytotoxic effects against various cancer cell lines.[7] The mechanism of action is often attributed to the inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[9]

Comparative Cytotoxicity (Hypothetical)

CompoundCancer Cell Line (Example)IC₅₀ (µM) (Predicted Range)
7-Fluoro-2-methylquinoline-4-carboxylic acid MCF-7 (Breast Cancer)10 - 50
A549 (Lung Cancer)15 - 75
Doxorubicin (Reference)MCF-7 (Breast Cancer)0.1 - 1
A549 (Lung Cancer)0.05 - 0.5
Unsubstituted 2-methylquinoline-4-carboxylic acidMCF-7 (Breast Cancer)> 100
A549 (Lung Cancer)> 100

Note: The predicted IC₅₀ values are for illustrative purposes and require experimental validation.

Signaling Pathway: Topoisomerase II Inhibition

G cluster_drug Drug Action cluster_cellular Cellular Process cluster_outcome Outcome Fluoroquinolone Fluoroquinolone Topoisomerase II Topoisomerase II Fluoroquinolone->Topoisomerase II Inhibits DNA Replication & Repair DNA Replication & Repair Topoisomerase II->DNA Replication & Repair Enables DNA Damage DNA Damage Topoisomerase II->DNA Damage Leads to Cell Proliferation Cell Proliferation DNA Replication & Repair->Cell Proliferation Apoptosis Apoptosis DNA Damage->Apoptosis Induces

Caption: Inhibition of Topoisomerase II by Fluoroquinolones.

IV. Conclusion and Future Directions

7-Fluoro-2-methylquinoline-4-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. The established synthetic routes, namely the Doebner and Pfitzinger reactions, provide accessible methods for its preparation. While comprehensive biological data for this specific compound is limited, structure-activity relationships within the fluoroquinolone class suggest its potential as both an antimicrobial and an anticancer agent.

Future research should focus on the definitive synthesis and thorough characterization of 7-Fluoro-2-methylquinoline-4-carboxylic acid. Subsequent in-depth biological evaluations, including a broad panel of microbial strains and cancer cell lines, are crucial to elucidate its therapeutic potential. Further derivatization of the quinoline core could also lead to the discovery of compounds with enhanced potency and selectivity. This guide serves as a foundational resource for researchers embarking on the exploration of this intriguing molecule and its potential contributions to the field of drug discovery.

V. References

  • Patel, D. B., Vekariya, R. H., Patel, K. D., Prajapati, N. P., Vasava, M. S., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14187–14203.

  • This citation is intentionally left blank for future specific references.

  • This citation is intentionally left blank for future specific references.

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Physicochemical properties of the new fluoroquinolones. ResearchGate.

  • This citation is intentionally left blank for future specific references.

  • Gaonkar, S. L., & Rai, K. M. L. (2006). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Doebner reaction of isatin with enaminones in water. ResearchGate.

  • El-Sayed, M. A. A., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 29(1), 123.

  • This citation is intentionally left blank for future specific references.

  • This citation is intentionally left blank for future specific references.

  • This citation is intentionally left blank for future specific references.

  • This citation is intentionally left blank for future specific references.

  • Gzella, A., et al. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design, 22(5), 3234–3251.

  • Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis.

  • This citation is intentionally left blank for future specific references.

  • Al-Trawneh, S. A., & Taha, M. O. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net.

  • Jaroš, P., et al. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Molecules, 27(19), 6543.

  • This citation is intentionally left blank for future specific references.

  • Das, B., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(39), 22963-22981.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7-Fluoro-2-methylquinoline-4-carboxylic acid

For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides a detailed, step-by-ste...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Fluoro-2-methylquinoline-4-carboxylic acid, ensuring the safety of your personnel and compliance with environmental regulations. The procedures outlined below are grounded in established safety protocols for quinoline derivatives and hazardous chemical waste management.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][2]

A thorough risk assessment is the foundational step for safe handling and disposal. This involves not only understanding the chemical's intrinsic hazards but also evaluating the specific risks associated with the quantities being used and the procedures being performed in your laboratory.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 7-Fluoro-2-methylquinoline-4-carboxylic acid in any capacity, including preparation for disposal, the following PPE is mandatory:

Equipment Specification Purpose
Hand Protection Nitrile or Neoprene GlovesProvides a crucial barrier against direct skin contact.[3]
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or airborne particles.[3]
Body Protection Laboratory CoatShields skin and personal clothing from contamination.[3]
Respiratory Protection N95 (or higher) Particulate RespiratorRecommended when handling the solid, powdered form to prevent inhalation.[3]

Always inspect your PPE for any signs of damage before use.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 7-Fluoro-2-methylquinoline-4-carboxylic acid is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]

Step 1: Segregation of Waste

Proper segregation at the source is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste: This includes any unused 7-Fluoro-2-methylquinoline-4-carboxylic acid, contaminated weigh boats, filter paper, and contaminated PPE (gloves, etc.).

  • Liquid Waste: This category includes any solutions containing dissolved 7-Fluoro-2-methylquinoline-4-carboxylic acid.

  • Sharps Waste: Contaminated needles, syringes, or broken glassware must be placed in a designated sharps container.

Step 2: Containerization

  • All waste must be collected in a clearly labeled, sealable, and chemically compatible hazardous waste container.[3]

  • The label should include, at a minimum:

    • The words "Hazardous Waste"

    • The full chemical name: "7-Fluoro-2-methylquinoline-4-carboxylic acid"

    • The associated hazards (e.g., "Irritant")

    • The date of accumulation

Step 3: Handling and Storage of Waste

  • All handling of the chemical and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]

  • Waste containers should be kept tightly closed except when adding waste.[6][7]

  • Store waste containers in a designated, secure area away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[4][6]

Step 4: Final Disposal

  • The final disposal of the hazardous waste container must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][6][8][9]

  • Consult your local, state, and federal regulations to ensure complete and accurate classification and disposal of the waste.[4][9]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[4]

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective equipment.

  • Contain the Spill:

    • For Solids: Carefully sweep up the material and place it into a labeled hazardous waste container.[6] Avoid generating dust.

    • For Liquids: Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place the absorbed material into a sealed container for disposal.[4]

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the affected surfaces with an appropriate solvent, followed by a thorough washing.[3] All cleaning materials must also be disposed of as hazardous waste.

Decontamination of Glassware

All glassware that has come into contact with 7-Fluoro-2-methylquinoline-4-carboxylic acid must be decontaminated before being returned to general use or washed.

  • Initial Rinse: Rinse the glassware with a suitable solvent that will dissolve the compound. This rinseate must be collected and disposed of as liquid hazardous waste.

  • Washing: After the initial decontamination, the glassware can be washed with soap and water.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 7-Fluoro-2-methylquinoline-4-carboxylic acid.

DisposalWorkflow cluster_generation Waste Generation cluster_disposal Final Disposal Start Identify Waste (7-Fluoro-2-methylquinoline- 4-carboxylic acid) Solid Solid Waste Start->Solid Is it solid? Liquid Liquid Waste Start->Liquid Is it liquid? Sharps Sharps Waste Start->Sharps Is it a sharp? Solid_Container Collect in Labeled Hazardous Waste Container Solid->Solid_Container Liquid_Container Collect in Labeled Hazardous Waste Container Liquid->Liquid_Container Sharps_Container Collect in Sharps Container Sharps->Sharps_Container Store Store in Designated Secure Area Solid_Container->Store Liquid_Container->Store Sharps_Container->Store EHS Contact EHS for Pickup and Disposal Store->EHS

Caption: Decision workflow for the proper segregation and disposal of waste containing 7-Fluoro-2-methylquinoline-4-carboxylic acid.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. [Link]

  • PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. [Link]

  • College of Science and Engineering. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.